(rac)-TBAJ-5307
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H35BrN4O6 |
|---|---|
Poids moléculaire |
627.5 g/mol |
Nom IUPAC |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-1-(2,3-dimethoxy-4-pyridinyl)-2-(2,6-dimethoxy-4-pyridinyl)-4-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C30H35BrN4O6/c1-35(2)13-11-30(36,19-16-24(37-3)34-25(17-19)38-4)26(21-10-12-32-29(41-7)27(21)39-5)22-15-18-14-20(31)8-9-23(18)33-28(22)40-6/h8-10,12,14-17,26,36H,11,13H2,1-7H3/t26-,30-/m1/s1 |
Clé InChI |
IEDHWPCLYLYTME-PDDLMNHVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
(rac)-TBAJ-5307: A Technical Guide to its Mechanism of Action as a Potent Anti-Nontuberculous Mycobacteria Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-TBAJ-5307 has emerged as a promising diarylquinoline with potent activity against a broad spectrum of nontuberculous mycobacteria (NTM). This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. This compound exerts its bactericidal effects through the specific inhibition of the F1FO-ATP synthase, a critical enzyme in mycobacterial energy metabolism. By targeting the F O domain, it obstructs proton translocation and rotation, leading to a rapid depletion of intracellular ATP and subsequent cell death. This document consolidates the current understanding of this compound, offering a valuable resource for researchers engaged in the development of novel anti-mycobacterial therapeutics.
Core Mechanism of Action: Inhibition of F1FO-ATP Synthase
The primary molecular target of this compound is the F1FO-ATP synthase, an essential enzyme for mycobacterial viability and growth.[1][2][3][4][5] This multi-subunit complex is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation.
TBAJ-5307 specifically targets the membrane-embedded FO domain of the ATP synthase.[1][3][4][5] By binding to this domain, it effectively halts the rotation of the c-ring, a key component of the enzyme's motor. This rotational inhibition prevents the translocation of protons across the mycobacterial inner membrane, a process that drives ATP synthesis.[1][4][5] The direct consequence of this inhibition is a rapid and significant depletion of intracellular ATP levels, ultimately leading to mycobacterial cell death.[1][4][5] Molecular dynamics simulations have suggested that TBAJ-5307 binds to the "lagging site" of the FO domain.[4]
The levorotatory enantiomer, (-)-TBAJ-5307, is the more active form of the compound.[4]
Quantitative Data
The potency of TBAJ-5307 has been quantified through various in vitro assays, demonstrating its efficacy against a range of NTM species and its superiority over related compounds such as bedaquiline (B32110) (BDQ) and TBAJ-876.
Table 1: Minimum Inhibitory Concentration (MIC50) of TBAJ-5307 against Nontuberculous Mycobacteria
| Mycobacterial Species | Strain | MIC50 (nM) |
| Mycobacterium abscessus subsp. abscessus | Smooth Variant | 4.5 ± 0.9[4] |
| Mycobacterium abscessus subsp. abscessus | Rough Variant | 6.0 ± 1.2[4] |
| Mycobacterium bolletii | 2.7 ± 0.9[4] | |
| Mycobacterium massiliense | 5.2 ± 1.5[4] | |
| Mycobacterium massiliense | Clinical Isolate 1 | 36.1 ± 4.2[4] |
| Mycobacterium massiliense | Clinical Isolate 2 | 21.4 ± 1.8[4] |
| Mycobacterium avium | 1.8 ± 0.2[4] |
Table 2: ATP Synthesis Inhibition by TBAJ-5307 and Comparator Compounds
| Compound | M. abscessus (Smooth) IC50 (nM) | M. abscessus (Rough) IC50 (nM) |
| TBAJ-5307 | 7 ± 0.3 [4] | 15 ± 1.4 [4] |
| Bedaquiline (BDQ) | 60 ± 12.5[4] | 148 ± 9.6[4] |
| TBAJ-876 | 106 ± 20[4] | 193 ± 35[4] |
Table 3: Synergistic Activity of TBAJ-5307 with Other Antimicrobials against M. abscessus
The interaction of TBAJ-5307 with other antibiotics was evaluated using a checkerboard titration assay, with the Fractional Inhibitory Concentration Index (FICI) used to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).[6][7]
| Combination | Interaction |
| TBAJ-5307 + Clofazimine (CFZ) | Additive[4] |
| TBAJ-5307 + Amikacin | Additive[4] |
| TBAJ-5307 + Rifabutin (RFB) | Additive[4] |
| TBAJ-5307 + Tebipenem (TBP) & Avibactam (AVI) | Potentiation[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for mycobacteria.[1][2][8][9]
-
Preparation of Bacterial Inoculum:
-
Culture mycobacterial strains in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in fresh Middlebrook 7H9 broth.
-
-
Drug Dilution Series:
-
Prepare a stock solution of TBAJ-5307 in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the TBAJ-5307 stock solution in Middlebrook 7H9 broth to achieve the desired concentration range.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Seal the plate and incubate at 37°C for 3-5 days for rapidly growing mycobacteria or 7-14 days for slow-growing species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of TBAJ-5307 that results in no visible growth (turbidity) of the bacteria.
-
Intracellular ATP Measurement Assay
This protocol utilizes a bioluminescence-based assay to quantify intracellular ATP levels.[10][11][12][13][14]
-
Bacterial Culture and Drug Treatment:
-
Grow mycobacterial cultures to the desired cell density.
-
Expose the bacterial cultures to varying concentrations of TBAJ-5307 for a defined period.
-
-
Cell Lysis and ATP Extraction:
-
Lyse the bacterial cells using a suitable method to release intracellular ATP. For mycobacteria, this may require a combination of chemical and physical methods (e.g., lysozyme (B549824) and bead beating) to efficiently break the cell wall.[12]
-
Centrifuge the lysate to pellet cell debris.
-
-
ATP Quantification:
-
Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo).
-
In a luminometer-compatible plate, mix the supernatant containing the extracted ATP with the luciferase/luciferin reagent.
-
Measure the resulting luminescence, which is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Normalize the luminescence readings to the number of viable cells (CFU) to determine the ATP concentration per cell.
-
Calculate the IC50 value, which is the concentration of TBAJ-5307 that causes a 50% reduction in intracellular ATP levels.
-
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, or antagonistic effects of TBAJ-5307 in combination with other antibiotics.[3][6][7][15][16]
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare a two-dimensional array of drug concentrations.
-
Serially dilute TBAJ-5307 along the rows and the second antibiotic along the columns.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized mycobacterial suspension as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
-
Determination of MIC in Combination:
-
After incubation, determine the MIC of each drug alone and in combination for each well.
-
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value to determine the nature of the drug interaction.
-
Visualizations
Signaling Pathway of TBAJ-5307 Action
Caption: Mechanism of action of this compound on mycobacterial F1FO-ATP synthase.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in Checkerboard Synergy Assay
Caption: Logical flow for interpreting checkerboard synergy assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Determination of Intracellular ATP Concentration [bio-protocol.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Intracellular ATP concentration is a key regulator of bacterial cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
(rac)-TBAJ-5307 F-ATP synthase inhibition
An In-depth Technical Guide to (rac)-TBAJ-5307 F-ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The F₁Fₒ-ATP synthase is a critical enzyme for the viability and growth of mycobacteria, providing the essential energy currency, ATP, particularly under hypoxic stress conditions.[1][2] Its inhibition represents a validated strategy for the development of novel anti-mycobacterial agents. This document provides a comprehensive technical overview of this compound, a next-generation diarylquinoline that potently inhibits this enzyme. TBAJ-5307, specifically its levorotatory enantiomer, demonstrates broad-spectrum activity at low nanomolar concentrations against various nontuberculous mycobacteria (NTM), including clinically relevant rapid and slow growers.[3][4] Its mechanism involves targeting the Fₒ domain of the ATP synthase, which prevents proton translocation and halts ATP synthesis, leading to bacterial energy depletion.[1][2] This guide consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this area.
Mechanism of Action
TBAJ-5307 is a diarylquinoline compound that, like its predecessor Bedaquiline (BDQ), targets the F-ATP synthase enzyme. The specific binding site is the oligomeric c-ring within the membrane-embedded Fₒ domain.[5] By binding to the c-ring, TBAJ-5307 effectively jams the "turbine" of the enzyme, physically preventing its rotation. This rotational movement is essential as it is driven by the proton motive force across the membrane and is mechanically coupled to the catalytic F₁ headpiece where ATP is synthesized.[5] The inhibition of rotation blocks the proton channel, halting the translocation of protons and, consequently, the synthesis of ATP.[1][2] This leads to a rapid depletion of intracellular ATP, compromising the bacterium's energy homeostasis and ultimately inhibiting its growth.[3][4] The levorotatory enantiomer, (-)-TBAJ-5307, is the primary active component of the racemate.[3]
Caption: Mechanism of TBAJ-5307 F-ATP synthase inhibition.
Quantitative Efficacy Data
TBAJ-5307 exhibits potent activity against a wide range of mycobacterial species. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: In Vitro Potency (MIC₅₀) of TBAJ-5307 Against Nontuberculous Mycobacteria (NTM)
| Mycobacterial Species/Strain | Morphotype | MIC₅₀ (nM)[3] |
| M. abscessus subsp. abscessus | Smooth (S) | 4.5 ± 0.9 |
| M. abscessus subsp. abscessus | Rough (R) | 6.0 ± 1.2 |
| M. abscessus clinical isolate (Bamboo) | - | 16.0 ± 1.3 |
| M. abscessus subsp. bolletii | - | 2.7 ± 0.9 |
| M. abscessus subsp. massiliense | - | 5.2 ± 1.5 |
| M. abscessus subsp. massiliense (clinical isolate 1) | - | 36.1 ± 4.2 |
| M. abscessus subsp. massiliense (clinical isolate 2) | - | 21.4 ± 1.8 |
| M. avium | - | 1.8 ± 0.2 |
Table 2: Potency (MIC₉₀) of TBAJ-5307 Against Mycobacterium tuberculosis
| Assay Type | MIC₉₀ (µg/mL)[5] |
| Microplate Alamar Blue Assay (MABA) | 0.02 |
| Low Oxygen Recovery Assay (LORA) | 0.07 |
Table 3: Comparative In Vitro Potency (MIC₅₀) Against NTM
| Compound | M. abscessus (S variant) (nM)[3] | M. abscessus (R variant) (nM)[3] | M. avium (nM)[3] |
| TBAJ-5307 | 4.5 ± 0.9 | 6.0 ± 1.2 | 1.8 ± 0.2 |
| Bedaquiline (BDQ) | 53 ± 8.2 | 74 ± 4 | 184 ± 23 |
| TBAJ-876 | 22 ± 2.9 | 63 ± 3.8 | 64 ± 4.8 |
Table 4: Intrabacterial ATP Synthesis Inhibition (IC₅₀)
| M. abscessus Strain | Morphotype | IC₅₀ (nM)[3] |
| M. abscessus subsp. abscessus | Smooth (S) | 7.0 ± 0.3 |
| M. abscessus subsp. abscessus | Rough (R) | 15.0 ± 1.4 |
Preclinical Efficacy and Drug Combination Studies
Ex Vivo and In Vivo Efficacy
TBAJ-5307 has demonstrated significant potency in preclinical models of infection.
-
Ex Vivo Macrophage Model: In a THP-1 macrophage infection model, TBAJ-5307 was active against both smooth and rough variants of M. abscessus. It caused a decrease in viable bacterial counts at concentrations of 250 nM and 2500 nM without observable toxicity to the host macrophages.[3]
-
In Vivo Zebrafish Model: In a zebrafish embryo model of M. abscessus infection, treatment with TBAJ-5307 resulted in a notable decrease in abscess formation and bacterial cording.[3] This indicates high efficiency in controlling the infection and protecting the host from the pathogen's virulence.[3]
Bactericidal vs. Bacteriostatic Activity
Against M. abscessus, TBAJ-5307 was found to be bacteriostatic at concentrations up to 30-fold its MIC₅₀, similar to the activity profile of Bedaquiline.[3]
Drug Combination Potential
The treatment of mycobacterial infections often requires combination therapy. Checkerboard titration assays revealed that TBAJ-5307 potentiates the activity of several clinical anti-mycobacterial drugs. It demonstrated favorable interactions with:
-
Clofazimine (CFZ)[3]
-
Amikacin[3]
-
Rifabutin (RFB)[3]
-
The oral β-lactam/β-lactamase inhibitor pair tebipenem (B1682724) and avibactam (B1665839) (TBP/AVI).[3]
Notably, the combination of TBAJ-5307 with tebipenem-avibactam was shown to be bactericidal, suggesting its potential in future oral treatment regimens for NTM infections.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key assays used to characterize F-ATP synthase inhibitors like TBAJ-5307.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method to determine the MIC of TBAJ-5307.
-
Preparation: Prepare a stock solution of TBAJ-5307 in DMSO. Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton II broth (or 7H9 medium for specific mycobacteria).
-
Inoculum: Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 37°C) for the required duration (3-5 days for rapid growers, longer for slow growers).
-
Reading: Determine the MIC as the lowest concentration of the drug that completely inhibits visible growth. An indicator like Resazurin may be added to aid visualization.
Caption: Experimental workflow for MIC determination.
Protocol: Intrabacterial ATP Synthesis Inhibition Assay
This protocol measures the direct effect of TBAJ-5307 on ATP levels within mycobacterial cells.
-
Bacterial Culture: Grow mycobacteria to mid-log phase, then dilute to a standardized OD₆₀₀ in fresh culture medium.
-
Drug Treatment: Dispense the bacterial suspension into a 96-well opaque plate. Add varying concentrations of TBAJ-5307 and include a no-drug control. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Add a commercial bacterial cell lysis reagent to each well to release the intracellular ATP.
-
ATP Measurement: Add a luciferin (B1168401)/luciferase reagent (e.g., BacTiter-Glo™) to each well. This enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Quantification: Measure the resulting luminescence using a plate luminometer. The light signal is directly proportional to the ATP concentration.
-
Analysis: Normalize the luminescence values to the untreated control and plot against the drug concentration to determine the IC₅₀.
Caption: Workflow for intrabacterial ATP synthesis inhibition assay.
Protocol: F-ATP Synthase Hydrolysis Activity (Spectrophotometric Assay)
This assay measures the reverse (hydrolysis) activity of the F-ATP synthase, which is also inhibited by TBAJ-5307. It is a coupled enzyme assay performed on isolated mitochondrial or sub-bacterial particles.[6][7]
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM Tris (pH 8.0), 50 mM KCl, 2 mM MgCl₂.[7]
-
Coupling System: Prepare a mix in the assay buffer containing phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).[7]
-
Enzyme Preparation: Use isolated submitochondrial particles or inverted membrane vesicles containing the F-ATP synthase.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer with the coupling system and the enzyme preparation. Add the inhibitor (TBAJ-5307) at the desired concentration and pre-incubate.
-
Initiate the reaction by adding a known concentration of ATP (e.g., 4 mM).[7]
-
The F-ATP synthase hydrolyzes ATP to ADP.
-
PK transfers a phosphate (B84403) from PEP to the newly formed ADP, regenerating ATP and producing pyruvate.
-
LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.
-
-
Measurement: Continuously monitor the decrease in absorbance at 340 nm (due to NADH oxidation) using a spectrophotometer. The rate of absorbance decrease is proportional to the F-ATP synthase hydrolysis activity.
-
Controls: Run reactions in the presence of a known inhibitor like oligomycin (B223565) to determine the specific F-ATP synthase activity.[6]
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - A*STAR OAR [oar.a-star.edu.sg]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Target of (rac)-TBAJ-5307
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-TBAJ-5307 is a potent diarylquinoline-based antimicrobial agent with significant activity against a range of nontuberculous mycobacteria (NTM). This technical guide delineates the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The active enantiomer, (-)-TBAJ-5307, specifically targets the F-ATP synthase, a critical enzyme in mycobacterial energy metabolism. By inhibiting this enzyme, TBAJ-5307 disrupts the cellular energy supply, leading to potent antimicrobial effects. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant biological pathways associated with TBAJ-5307, intended to serve as a valuable resource for researchers in the field of antimicrobial drug development.
Molecular Target Identification
The primary molecular target of the active enantiomer, (-)-TBAJ-5307, is the F1FO-ATP synthase in nontuberculous mycobacteria (NTM).[1][2][3] Specifically, TBAJ-5307 binds to the F_O_ domain of the ATP synthase.[1][2] This enzyme is a crucial component of the oxidative phosphorylation pathway, responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.
The F1FO-ATP synthase is a multi-subunit complex. The FO domain is embedded in the cell membrane and functions as a proton channel, while the F1 domain, located in the cytoplasm, catalyzes the synthesis of ATP. The flow of protons through the FO domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP production.
TBAJ-5307 acts by obstructing the rotation of the c-ring within the FO domain, thereby preventing proton translocation across the membrane. This inhibition of the proton motive force effectively halts ATP synthesis, leading to a rapid depletion of intracellular ATP levels. The levorotatory enantiomer, (-)-TBAJ-5307, is the biologically active form of the racemic mixture.
Quantitative Data Presentation
The potency of TBAJ-5307 has been quantified through various in vitro assays. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values against different NTM species and in different experimental systems.
Table 1: Minimum Inhibitory Concentration (MIC50) of TBAJ-5307 and Comparator Compounds against various Nontuberculous Mycobacteria (NTM) strains.
| NTM Strain | TBAJ-5307 (nM) | Bedaquiline (BDQ) (nM) | TBAJ-876 (nM) |
| M. abscessus subsp. abscessus (S variant) | 4.5 ± 0.9 | 53 ± 8.2 | 22 ± 2.9 |
| M. abscessus subsp. abscessus (R variant) | 6 ± 1.2 | 74 ± 4 | 63 ± 3.8 |
| M. abscessus clinical isolate (Bamboo) | 16 ± 1.3 | - | - |
| M. bolletii | 2.7 ± 0.9 | - | - |
| M. massiliense | 5.2 ± 1.5 | - | - |
| M. massiliense clinical isolate 1 | 36.1 ± 4.2 | - | - |
| M. massiliense clinical isolate 2 | 21.4 ± 1.8 | - | - |
| M. avium | 1.8 ± 0.2 | 184 ± 23 | 64 ± 4.8 |
Data presented as mean ± standard deviation. Data sourced from.
Table 2: 50% Inhibitory Concentration (IC50) of TBAJ-5307 for ATP Synthesis Inhibition.
| Assay System | IC50 (nM) |
| Whole-cell M. abscessus | 7 ± 0.3 |
| Inverted-membrane vesicles of M. abscessus | 1.4 ± 0.5 |
Data presented as mean ± standard deviation. Data sourced from.
Experimental Protocols
This section details the methodologies employed in the characterization of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of TBAJ-5307 and comparator compounds against various NTM strains was determined using a broth microdilution method.
-
Bacterial Strains and Culture Conditions: NTM strains were grown in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate.
-
A standardized inoculum of the mycobacterial suspension was added to each well.
-
Plates were incubated at 37°C for a period appropriate for the growth rate of the specific NTM strain (typically 3-7 days).
-
The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the mycobacteria. The MIC50, the concentration inhibiting 50% of growth, was determined by measuring optical density at 600 nm.
-
In Vitro ATP Synthesis Assay
The inhibitory effect of TBAJ-5307 on ATP synthesis was measured in both whole mycobacterial cells and inverted membrane vesicles (IMVs).
-
Whole-Cell ATP Measurement:
-
Mycobacterial cultures were treated with various concentrations of TBAJ-5307.
-
At specified time points, an aliquot of the culture was taken, and the cells were lysed.
-
The intracellular ATP concentration was quantified using a commercial bioluminescence-based ATP assay kit.
-
-
ATP Synthesis in Inverted Membrane Vesicles (IMVs):
-
IMVs were prepared from M. abscessus by mechanical disruption of the cells followed by differential centrifugation.
-
The IMVs, which have the ATP synthase oriented with the F1 domain facing the external medium, were incubated with ADP and inorganic phosphate (B84403) in the presence of a respiratory substrate (e.g., NADH).
-
The rate of ATP synthesis was measured using a luciferase-based assay in the presence and absence of TBAJ-5307 to determine the IC50.
-
Macrophage Infection Model
The efficacy of TBAJ-5307 against intracellular mycobacteria was assessed using a THP-1 human monocytic leukemia cell line.
-
Cell Culture and Differentiation: THP-1 monocytes were cultured in RPMI-1640 medium supplemented with fetal bovine serum. Differentiation into macrophage-like cells was induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection and Treatment:
-
Differentiated THP-1 macrophages were infected with M. abscessus at a defined multiplicity of infection (MOI).
-
After phagocytosis, extracellular bacteria were removed by washing.
-
The infected cells were then treated with various concentrations of TBAJ-5307.
-
At different time points post-infection, the macrophages were lysed, and the number of viable intracellular bacteria was determined by plating the lysate on agar (B569324) plates and counting the colony-forming units (CFUs).
-
Zebrafish Infection Model
An in vivo assessment of TBAJ-5307's efficacy was conducted using a zebrafish (Danio rerio) embryo infection model.
-
Infection Procedure: Zebrafish embryos at 30 hours post-fertilization were microinjected into the caudal vein with a suspension of fluorescently labeled M. abscessus.
-
Drug Administration and Monitoring:
-
Infected embryos were transferred to a multi-well plate containing embryo medium.
-
TBAJ-5307 was added directly to the water at various concentrations (ranging from 50 to 2500 nM).
-
The treatment was refreshed daily for 4 days.
-
The bacterial burden and the formation of abscesses were monitored daily using fluorescence microscopy. The survival of the embryos was also recorded.
-
Molecular Dynamics (MD) Simulations
Computational modeling was used to investigate the binding interaction between TBAJ-5307 and the F_O_ domain of the ATP synthase.
-
Model Building: A homology model of the M. abscessus F_O_ domain was constructed based on the cryo-electron microscopy structure of the M. smegmatis F_O_ domain.
-
Simulation Protocol:
-
TBAJ-5307 was docked into the putative binding site on the F_O_ domain.
-
The protein-ligand complex was embedded in a lipid bilayer and solvated in a water box with ions to mimic the physiological environment.
-
MD simulations were performed to observe the dynamic behavior of the complex over time.
-
Binding free energy calculations were carried out to quantify the affinity of TBAJ-5307 for its target.
-
Signaling Pathways and Biological Consequences
The inhibition of F1FO-ATP synthase by TBAJ-5307 has profound consequences for the physiology and survival of mycobacteria. The primary effect is the depletion of the intracellular ATP pool, which disrupts numerous essential cellular processes.
Caption: Signaling pathway illustrating the mechanism of action of TBAJ-5307.
The depletion of ATP directly impacts energy-dependent processes such as:
-
Macromolecule Biosynthesis: The synthesis of DNA, RNA, proteins, and lipids is highly energy-dependent. A lack of ATP halts these processes, preventing bacterial growth and replication.
-
Active Transport: Many nutrient uptake and efflux systems in bacteria rely on ATP-dependent transporters. Reduced ATP levels impair the cell's ability to acquire essential nutrients and expel toxic substances.
-
Maintenance of Ion Gradients and Membrane Potential: ATP is required to power ion pumps that maintain the electrochemical gradients across the cell membrane, which are vital for various cellular functions.
Ultimately, the widespread disruption of these essential cellular functions due to ATP depletion leads to a bacteriostatic or bactericidal effect, depending on the concentration of the drug and the specific mycobacterial species.
Conclusion
This compound is a promising anti-NTM agent that exerts its potent antimicrobial activity by targeting a well-defined and essential molecular target: the F1FO-ATP synthase. The detailed understanding of its mechanism of action, supported by robust quantitative data and a suite of in vitro and in vivo experimental models, provides a solid foundation for its further development as a potential therapeutic for NTM infections. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers working to advance the field of antimicrobial drug discovery.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(rac)-TBAJ-5307 vs. TBAJ-5307 Enantiomers: A Technical Guide to a Potent Anti-Mycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the diarylquinoline compound TBAJ-5307, a potent inhibitor of the F1FO-ATP synthase in nontuberculous mycobacteria (NTM). The document details the significant stereoselectivity in the biological activity of its enantiomers, with the levorotatory (-)-TBAJ-5307 isomer demonstrating high efficacy while the dextrorotatory (+)-TBAJ-5307 isomer is largely inactive. This guide summarizes the available quantitative data on their in vitro and in vivo activity, outlines key experimental protocols for their evaluation, and visualizes the compound's mechanism of action and the research workflow that established its potential as a promising candidate for treating NTM infections.
Introduction
Nontuberculous mycobacteria (NTM) are a group of opportunistic pathogens that can cause severe and often difficult-to-treat pulmonary and disseminated infections, particularly in immunocompromised individuals. The F1FO-ATP synthase, a crucial enzyme for cellular energy production, has been validated as a key target for anti-mycobacterial drugs, most notably with the approval of bedaquiline (B32110) (BDQ). TBAJ-5307 is a next-generation diarylquinoline that has emerged from efforts to develop compounds with improved potency and pharmacological profiles against NTM.[1][2]
Initial screening of racemic compounds identified (±)-5307 as a highly potent agent.[3] Subsequent chiral separation and testing revealed that the anti-NTM activity resides almost exclusively in one of its enantiomers, the levorotatory (-)-TBAJ-5307, hereafter referred to as TBAJ-5307.[3] This document provides a comprehensive overview of the comparative data between the racemic mixture and the individual enantiomers.
Data Presentation: Racemate vs. Enantiomers
The biological activity of TBAJ-5307 is highly dependent on its stereochemistry. The levorotatory enantiomer, TBAJ-5307, is significantly more potent than the racemic mixture, while the dextrorotatory enantiomer is essentially inactive.[3]
Table 1: In Vitro Efficacy (MIC₅₀) against Mycobacterium abscessus
| Compound | M. abscessus (S variant) MIC₅₀ (nM) | M. abscessus (R variant) MIC₅₀ (nM) |
| (rac)-TBAJ-5307 | Potent (specific value not detailed in search results) | Potent (specific value not detailed in search results) |
| TBAJ-5307 ((-)-enantiomer) | 4.5 ± 0.9 | 6.0 ± 1.2 |
| (+)-TBAJ-5307 enantiomer | No significant activity | No significant activity |
| Bedaquiline (BDQ) | 53 ± 8.2 | 74 ± 4 |
| TBAJ-876 | 22 ± 2.9 | 63 ± 3.8 |
| Data sourced from Ragunathan et al. (2024). |
Table 2: Broad-Spectrum In Vitro Efficacy (MIC₅₀) of TBAJ-5307
| NTM Species | TBAJ-5307 ((-)-enantiomer) MIC₅₀ (nM) | Bedaquiline (BDQ) MIC₅₀ (nM) | TBAJ-876 MIC₅₀ (nM) |
| M. avium | 1.8 ± 0.2 | 184 ± 23 | 64 ± 4.8 |
| M. intracellulare | Potent (specific value not detailed in search results) | - | - |
| M. mucogenicum | Potent (specific value not detailed in search results) | - | - |
| M. fortuitum | Potent (specific value not detailed in search results) | - | - |
| M. abscessus (clinical isolate) | 16 ± 1.3 | - | - |
| Data sourced from Ragunathan et al. (2024). |
Table 3: ATP Synthesis Inhibition in M. abscessus by TBAJ-5307
| M. abscessus Variant | TBAJ-5307 ((-)-enantiomer) IC₅₀ (nM) | Bedaquiline (BDQ) IC₅₀ (nM) | TBAJ-876 IC₅₀ (nM) |
| Smooth (S) Variant | 25 ± 4.5 | 60 ± 12.5 | 106 ± 20 |
| Rough (R) Variant | 46 ± 6.2 | 148 ± 9.6 | 193 ± 35 |
| Data sourced from Ragunathan et al. (2024). |
Mechanism of Action
TBAJ-5307 targets the F-ATP synthase enzyme, a critical component of the bacterial respiratory chain responsible for ATP production. Specifically, it binds to the F_O_ domain of the synthase, which is embedded in the mycobacterial membrane. This binding event prevents the rotation of the c-ring and subsequent proton translocation, effectively shutting down ATP synthesis. The resulting depletion of intracellular ATP leads to a rapid cessation of essential cellular processes and ultimately, bacterial death.
Caption: Mechanism of TBAJ-5307 action on mycobacterial F1FO-ATP synthase.
Experimental Protocols
Chiral Separation of this compound
The enantiomers of (±)-5307 were resolved using supercritical fluid chromatography (SFC).
-
Service Provider: WuXi AppTec (Wuhan) Co., Ltd.
-
Column: ChiralPAK AD-3.
-
Eluent: A gradient of isopropanol/CO₂/diethanolamine.
-
Outcome: The separation yielded the levorotatory ((-)-TBAJ-5307) and dextrorotatory ((+)-TBAJ-5307) enantiomers with a purity of >94% and an enantiomeric excess of >99%. The highly active levorotatory enantiomer was assigned the (1R, 2S) stereochemistry.
Minimum Inhibitory Concentration (MIC) Assay
The MIC₅₀, the concentration of the compound that inhibits 50% of bacterial growth, was determined using a standardized broth microdilution method.
-
Bacterial Culture: NTM strains were grown in appropriate broth (e.g., 7H9) to mid-log phase.
-
Compound Preparation: Compounds were serially diluted in a 96-well plate format.
-
Inoculation: Wells were inoculated with a standardized bacterial suspension.
-
Incubation: Plates were incubated at 37°C for a duration appropriate for the growth rate of the specific NTM species.
-
Readout: Bacterial growth was measured by optical density at 600 nm (OD₆₀₀) or by using a viability indicator like resazurin.
-
Analysis: The MIC₅₀ was calculated by fitting the dose-response data to a non-linear regression model.
ATP Synthesis Inhibition Assay
The effect of the compounds on intracellular ATP levels was measured to confirm the mechanism of action.
-
Bacterial Culture: M. abscessus was grown to mid-log phase and washed.
-
Compound Treatment: The bacterial suspension was incubated with various concentrations of the test compounds.
-
ATP Measurement: At a specified time point, an aliquot of the culture was taken, and bacterial cells were lysed. The intracellular ATP concentration was quantified using a commercial luminescence-based ATP determination kit (e.g., BacTiter-Glo™).
-
Analysis: Luminescence was measured, and the IC₅₀ (the concentration that inhibits 50% of ATP synthesis) was calculated from the dose-response curve.
Ex Vivo Macrophage Infection Model
The efficacy of TBAJ-5307 against intracellular mycobacteria was assessed using a human monocyte-derived macrophage (THP-1) infection model.
-
Macrophage Differentiation: THP-1 monocytes were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages were infected with M. abscessus (S or R variants) at a specific multiplicity of infection.
-
Compound Treatment: After phagocytosis, extracellular bacteria were removed, and the infected cells were treated with varying concentrations of TBAJ-5307 (ranging from 5 nM to 2500 nM).
-
Outcome Measurement: After a set incubation period (e.g., 72 hours), macrophages were lysed, and the intracellular bacterial load was quantified by plating serial dilutions and counting colony-forming units (CFU).
In Vivo Zebrafish Infection Model
The in vivo efficacy of TBAJ-5307 was evaluated in a zebrafish (Danio rerio) larva model of M. abscessus infection.
-
Infection: Zebrafish larvae were infected with fluorescently labeled M. abscessus.
-
Compound Administration: Infected larvae were treated with TBAJ-5307.
-
Efficacy Assessment: The progression of infection was monitored using fluorescence microscopy. Key indicators of efficacy included a reduction in bacterial burden, decreased abscess formation, and reduced cording, which is a marker of disease severity.
-
Toxicity Assessment: Compound toxicity was monitored by observing any morphological changes or increased mortality in uninfected, drug-treated larvae. TBAJ-5307 was found to be non-toxic in this model.
Caption: Workflow from racemic compound to identification of the active enantiomer.
Synergistic Activity and Future Directions
TBAJ-5307 has demonstrated the ability to potentiate the activity of several existing anti-mycobacterial agents. Checkerboard titration assays revealed synergistic or additive effects when TBAJ-5307 was combined with clofazimine, amikacin, rifabutin, and the oral β-lactam/β-lactamase inhibitor pair tebipenem-avibactam. Notably, the combination with tebipenem-avibactam increased the potency of TBAJ-5307 by a factor of 14 and resulted in bactericidal activity.
These findings position TBAJ-5307 as a strong candidate for inclusion in novel combination therapies for NTM infections. Such combinations could potentially shorten treatment duration, reduce required dosages of individual drugs (thereby minimizing toxicity), and overcome existing drug resistance mechanisms.
Conclusion
The development of TBAJ-5307 underscores the critical importance of stereochemistry in drug design. The racemate, this compound, showed initial promise, but a detailed investigation revealed that its potent anti-NTM activity is attributable solely to the (-)-enantiomer. This isomer, TBAJ-5307, is a highly effective inhibitor of F1FO-ATP synthase, demonstrating low nanomolar efficacy against a broad spectrum of NTM, potent activity in cellular and in vivo infection models, and a favorable toxicity profile. Its ability to synergize with other antibiotics makes it a highly attractive candidate for further preclinical and clinical development as part of a novel oral combination regimen for the treatment of NTM lung disease. Detailed pharmacokinetic and toxicological studies of the pure enantiomer will be the essential next steps in its developmental pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
(rac)-TBAJ-5307: A Technical Guide to a Novel Anti-Mycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 is a racemic mixture of a potent diarylquinoline compound, with its levorotatory enantiomer, TBAJ-5307, demonstrating significant promise as a broad-spectrum inhibitor of non-tuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound and its active enantiomer. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for NTM infections.
Chemical Structure and Properties
This compound is a complex diarylquinoline. The chemical structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-1-(2,3-dimethoxypyridin-4-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)butan-2-ol (for the active enantiomer, TBAJ-5307)[1]
-
Chemical Formula: C30H35BrN4O6[1]
-
Molecular Weight: 627.54 g/mol [1]
A 2D representation of the chemical structure of the active enantiomer, TBAJ-5307, is provided by commercial suppliers.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C30H35BrN4O6 | [1] |
| Molecular Weight | 627.54 g/mol | [1] |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO | |
| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months. |
Mechanism of Action
TBAJ-5307 exerts its anti-mycobacterial effect by targeting the F1Fo-ATP synthase, a critical enzyme for cellular energy production in mycobacteria. Specifically, it inhibits the Fo domain of the ATP synthase, which is responsible for proton translocation. By binding to the c-ring of the Fo domain, TBAJ-5307 prevents the rotation of the synthase, thereby halting ATP synthesis and leading to a depletion of intracellular ATP. This ultimately results in bacterial cell death.
In Vitro Efficacy
The racemic mixture and its enantiomers have been tested against a variety of NTM species. The active levorotatory enantiomer, TBAJ-5307, demonstrates potent activity at nanomolar concentrations.
Minimum Inhibitory Concentration (MIC50) Data:
| Mycobacterial Species | Strain | MIC50 (nM) | Reference |
| Mycobacterium abscessus subsp. abscessus | Smooth variant | 4.5 ± 0.9 | |
| Mycobacterium abscessus subsp. abscessus | Rough variant | 6 ± 1.2 | |
| Mycobacterium avium | 1.8 ± 0.2 | ||
| Mycobacterium abscessus | ATCC 19977 | 10 |
In Vivo Efficacy
The in vivo efficacy of TBAJ-5307 has been evaluated in a zebrafish model of Mycobacterium abscessus infection.
Zebrafish Model of M. abscessus Infection:
| Parameter | Result | Reference |
| Toxicity | No signs of toxicity-induced killing or developmental abnormalities at tested concentrations. | |
| Survival Rate | 80% survival in infected embryos treated with 2500 nM TBAJ-5307 compared to untreated group. | |
| Bacterial Burden | Significant reduction in fluorescent pixel count at 3 and 5 days post-infection with 2500 nM TBAJ-5307. | |
| Pathophysiology | Decrease in abscess formation and cording in treated zebrafish. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and other diarylquinolines has been reported to be based on methods developed by Sutherland et al. and Hotra et al. A general approach to the synthesis of diarylquinolines is available in the scientific literature. Researchers should refer to these publications for detailed synthetic procedures.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC of TBAJ-5307 against NTM.
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of TBAJ-5307 in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Grow mycobacterial cultures in an appropriate broth medium (e.g., Middlebrook 7H9) to the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 and then dilute to the final inoculum concentration.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plates at 37°C for 3 to 5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Zebrafish Model of Mycobacterium abscessus Infection
The zebrafish embryo model is utilized to assess the in vivo efficacy and toxicity of TBAJ-5307.
-
Infection of Zebrafish Embryos: At 30 hours post-fertilization (hpf), zebrafish embryos are injected into the caudal vein with a suspension of fluorescently labeled M. abscessus.
-
Drug Administration: At 1-day post-infection (dpi), the infected embryos are transferred to 24-well plates, and TBAJ-5307 is added directly to the water. The drug-supplemented water is changed daily.
-
Monitoring and Imaging: The embryos are monitored daily for survival. The bacterial burden is quantified by measuring the total area of the fluorescent signal using microscopy. Pathophysiological changes, such as abscess formation and cording, are also observed.
-
Data Analysis: Survival curves are generated, and the bacterial burden (fluorescent pixel count) is statistically analyzed between treated and untreated groups.
Conclusion
This compound, and specifically its active enantiomer TBAJ-5307, represents a highly potent inhibitor of non-tuberculous mycobacteria with a well-defined mechanism of action targeting the essential F1Fo-ATP synthase. The nanomolar in vitro activity and promising in vivo efficacy in the zebrafish model, coupled with a lack of observed toxicity, underscore its potential as a lead compound for the development of new therapeutics against NTM infections. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other preclinical models, is warranted to advance this compound towards clinical application.
References
An In-depth Technical Guide to the Discovery and Development of (rac)-TBAJ-5307
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-TBAJ-5307 has emerged as a promising diarylquinoline with potent antibacterial activity against a broad spectrum of nontuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of its active enantiomer, TBAJ-5307. The document details the compound's high efficacy in vitro and in vivo, its targeted inhibition of the F1FO-ATP synthase, and its potential for combination therapy. All quantitative data are presented in structured tables, and key experimental protocols are described. Visual diagrams of the mechanism of action and experimental workflows are provided to facilitate understanding.
Introduction
Nontuberculous mycobacteria (NTM) are a group of opportunistic pathogens responsible for a rising number of pulmonary and disseminated infections, particularly in individuals with underlying lung conditions or compromised immune systems. Treatment for NTM infections is often prolonged, involves multi-drug regimens, and can be limited by drug toxicity and resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles.
The F1FO-ATP synthase, an essential enzyme for bacterial energy metabolism, has been validated as a clinical target for antimycobacterial drugs. Building on this knowledge, this compound was identified as a potent inhibitor of this enzyme. Subsequent research focused on its more active levorotatory enantiomer, TBAJ-5307, which demonstrates significant promise as a broad-spectrum anti-NTM drug candidate.[1][2]
Discovery and Enantiomeric Resolution
Initial screening of diarylquinoline compounds identified the racemate, (±)-5307, as a highly potent inhibitor of Mycobacterium smegmatis growth and ATP synthesis when compared to the established drug bedaquiline (B32110) (BDQ).[1] To optimize its therapeutic potential, the enantiomers were resolved, leading to the identification of the levorotatory enantiomer, (-)-TBAJ-5307 (hereafter referred to as TBAJ-5307), as the significantly more active form. The dextrorotatory enantiomer, (+)-TBAJ-5307, showed no significant activity.[1]
Mechanism of Action
TBAJ-5307 exerts its bactericidal effect by specifically targeting the F1FO-ATP synthase, a crucial enzyme for ATP production in mycobacteria. The compound binds to the FO domain of the enzyme, which is responsible for proton translocation. This binding event prevents the rotation of the synthase and halts proton movement, thereby inhibiting ATP synthesis and leading to a depletion of intracellular ATP, ultimately causing bacterial cell death.[1][2][3]
Mechanism of action of TBAJ-5307.
In Vitro Efficacy
TBAJ-5307 has demonstrated potent in vitro activity against a wide range of NTM species, including both rapid and slow growers, as well as clinical isolates. Its efficacy is significantly higher than that of bedaquiline and another analogue, TBAJ-876.[1]
Table 1: In Vitro Activity of TBAJ-5307 against M. abscessus
| Compound | M. abscessus Smooth Strain (MIC50) | M. abscessus Rough Strain (MIC50) |
| TBAJ-5307 | 4.5 ± 0.9 nM | 6 ± 1.2 nM |
Data sourced from Ragunathan P, et al. J Biol Chem. 2024.[1]
Table 2: Comparative In Vitro Activity against Various NTM Species
| Compound | M. avium (MIC50) | M. intracellulare (MIC50) |
| TBAJ-5307 | 1.8 ± 0.2 nM | 16 ± 3.2 nM |
| Bedaquiline (BDQ) | 184 ± 23 nM | Not Reported |
| TBAJ-876 | 64 ± 4.8 nM | Not Reported |
Data sourced from Ragunathan P, et al. J Biol Chem. 2024.[1]
Table 3: Inhibition of ATP Synthesis
| Compound | Whole-Cell ATP Synthesis (IC50) | Inverted-Membrane Vesicles (IC50) |
| TBAJ-5307 | 12 ± 4 nM | 1.4 ± 0.5 nM |
| Bedaquiline (BDQ) | 267 ± 30 nM | Not Reported |
| TBAJ-876 | 210 ± 25 nM | Not Reported |
Data sourced from Ragunathan P, et al. J Biol Chem. 2024.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC50) Assay
A checkerboard titration assay is utilized to determine the MIC50 of TBAJ-5307 against various NTM strains.
-
Bacterial Culture: NTM strains are grown to mid-log phase in appropriate broth medium.
-
Drug Preparation: TBAJ-5307 is serially diluted in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific NTM strain.
-
MIC50 Determination: The MIC50 is defined as the lowest concentration of the drug that inhibits 50% of bacterial growth, which can be measured by optical density or other viability indicators.
Whole-Cell ATP Synthesis Assay
This assay measures the effect of TBAJ-5307 on ATP production in intact bacterial cells.
-
Bacterial Preparation: NTM cells are harvested, washed, and resuspended in a suitable buffer.
-
Drug Treatment: The bacterial suspension is incubated with varying concentrations of TBAJ-5307.
-
ATP Measurement: A commercial ATP detection kit (e.g., BacTiter-Glo™) is used to lyse the cells and measure the luminescence, which is proportional to the ATP concentration.
-
IC50 Calculation: The IC50 is calculated as the drug concentration that causes a 50% reduction in ATP synthesis compared to untreated controls.
Ex Vivo Macrophage Infection Model
The efficacy of TBAJ-5307 against intracellular mycobacteria is assessed using a THP-1 human macrophage infection model.[1]
Ex vivo THP-1 macrophage infection workflow.
-
Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages are infected with M. abscessus (smooth or rough variants) at a specified multiplicity of infection.
-
Drug Treatment: After phagocytosis, the infected macrophages are treated with a range of TBAJ-5307 concentrations (e.g., 5 nM to 2500 nM).[1]
-
Intracellular Viability: At designated time points, macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on agar (B569324) to determine the number of colony-forming units (CFU/ml).
TBAJ-5307 was shown to be active against both smooth and rough morphotypes of M. abscessus within macrophages, leading to a decrease in viable bacterial counts at concentrations of 250 nM and 2500 nM.[1]
In Vivo Zebrafish Infection Model
The in vivo potency and toxicity of TBAJ-5307 are evaluated using a zebrafish larva infection model.[1]
-
Infection: Zebrafish embryos (at 30 hours post-fertilization) are injected in the caudal vein with a fluorescently labeled strain of M. abscessus (e.g., tdTomato-expressing).
-
Drug Administration: At 1-day post-infection, the infected larvae are transferred to 24-well plates containing water with the desired concentration of TBAJ-5307.
-
Treatment Regimen: The TBAJ-5307 supplemented water is changed daily for a period of 4 days.[1]
-
Efficacy and Toxicity Assessment: The bacterial burden is quantified by fluorescence imaging, and any signs of drug toxicity in the larvae are monitored.
Combination Therapy and Selectivity
TBAJ-5307 exhibits synergistic or additive effects when combined with existing anti-NTM antibiotics, including clofazimine, amikacin, and rifabutin.[1] This potentiation suggests that TBAJ-5307 could be a valuable component of future combination regimens, potentially shortening treatment duration and overcoming resistance. Furthermore, it shows potentiation with the oral tebipenem-avibactam pair, indicating the potential for an all-oral treatment regimen.[1][2]
Importantly, TBAJ-5307 demonstrates selectivity for mycobacterial ATP synthase and does not affect biofilm formation or the growth of other bacteria such as Pseudomonas aeruginosa or Escherichia coli, highlighting its specific mechanism of action.[1]
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound or TBAJ-5307 on ClinicalTrials.gov.[4] This suggests that the compound is likely still in the preclinical stages of development.
Conclusion
TBAJ-5307 is a highly potent, broad-spectrum anti-NTM drug candidate with a well-defined mechanism of action targeting the F1FO-ATP synthase. Its impressive in vitro and in vivo efficacy, coupled with its potential for combination therapy, makes it a promising lead for the development of new treatments for NTM infections. Further studies are warranted to evaluate its pharmacokinetic properties, safety profile, and efficacy in mammalian models, which will be crucial for its progression into clinical trials.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
(rac)-TBAJ-5307: A Promising Diarylquinoline for the Treatment of Mycobacterium abscessus Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium, is an emerging opportunistic pathogen responsible for a wide range of infections, particularly in individuals with compromised immune systems or underlying lung conditions like cystic fibrosis.[1][2] Treatment of M. abscessus infections is notoriously challenging due to its intrinsic resistance to many conventional antibiotics.[1][2] This has created an urgent need for the development of novel therapeutic agents with potent activity against this resilient pathogen. (rac)-TBAJ-5307, a diarylquinoline compound, has emerged as a promising candidate, demonstrating significant efficacy against M. abscessus in both laboratory and preclinical models.[3][4][5] This technical guide provides a comprehensive overview of the activity of this compound against M. abscessus, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound targets a crucial enzyme in mycobacterial energy metabolism: the F1FO-ATP synthase.[3][4][5] Specifically, it inhibits the F O domain of this enzyme, which is responsible for proton translocation.[3][5] By blocking this process, TBAJ-5307 effectively halts ATP synthesis, leading to a depletion of the bacterium's primary energy currency.[3][4][5] This ultimately results in the inhibition of bacterial growth and, in combination with other agents, can lead to bacterial killing.[3] This mechanism is similar to that of the anti-tuberculosis drug bedaquiline (B32110) (BDQ), though TBAJ-5307 has shown improved properties.[4][6]
References
- 1. Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: Current practices and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moles of Molecules against Mycobacterium abscessus: A Review of Current Research [mdpi.com]
(rac)-TBAJ-5307: A Technical Review of a Novel F-ATP Synthase Inhibitor for Mycobacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 is a novel diarylquinoline compound that has demonstrated potent activity against a broad spectrum of mycobacteria, including non-tuberculous mycobacteria (NTM). It is the racemate of TBAJ-5307.[1] Developed as an analog of bedaquiline (B32110), a cornerstone in the treatment of multidrug-resistant tuberculosis, this compound targets the F1FO-ATP synthase, an essential enzyme for mycobacterial energy metabolism. This technical guide provides a comprehensive review of the available preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. As of the latest available information, no clinical trial data for this compound has been identified.
Mechanism of Action
This compound exerts its antimycobacterial effect by inhibiting the F1FO-ATP synthase, a critical enzyme responsible for ATP synthesis in bacteria. Specifically, it targets the F_O_ domain of the synthase, which is involved in proton translocation.[2][3][4][5] By binding to this domain, TBAJ-5307 prevents the rotation of the c-ring, a key component of the enzyme's motor. This disruption of the proton motive force halts ATP synthesis, leading to a rapid depletion of intracellular ATP and subsequent bacterial cell death.[2][3][5] This mechanism is distinct from many other antimycobacterial agents and provides a promising avenue for combating drug-resistant strains.
Quantitative Data
The in vitro potency of this compound and its enantiomer TBAJ-5307 has been evaluated against a panel of NTM species. The data, summarized in the tables below, highlight its superior activity compared to bedaquiline (BDQ) and another analog, TBAJ-876.
Table 1: In Vitro Activity (MIC50) of this compound and Comparators against various Mycobacterium species.
| Compound | M. abscessus (S-variant) (nM) | M. abscessus (R-variant) (nM) | M. avium (nM) | M. intracellulare (nM) |
| This compound | 150 ± 40 | - | - | - |
| TBAJ-5307 | 4.5 ± 0.9 | 6 ± 1.2 | 1.8 ± 0.2 | 16 ± 3.2 |
| Bedaquiline (BDQ) | 53 ± 8.2 | 74 ± 4 | 184 ± 23 | 267 ± 30 |
| TBAJ-876 | 22 ± 2.9 | 63 ± 3.8 | 64 ± 4.8 | 210 ± 25 |
Table 2: In Vitro ATP Synthesis Inhibition (IC50) of TBAJ-5307 and Comparators.
| Compound | M. abscessus (S-variant) (nM) | M. abscessus (R-variant) (nM) |
| TBAJ-5307 | 7 ± 0.3 | 15 ± 1.4 |
| Bedaquiline (BDQ) | 60 ± 12.5 | 148 ± 9.6 |
| TBAJ-876 | 106 ± 20 | 193 ± 35 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method in 96-well plates.
-
Bacterial Culture: Mycobacterial strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Drug Dilution: this compound is serially diluted in 7H9 broth in the microtiter plates.
-
Incubation: Plates are incubated at 37°C for 3-7 days, depending on the growth rate of the mycobacterial species.
-
MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.
Intracellular ATP Depletion Assay
This assay measures the effect of this compound on the intracellular ATP levels of mycobacteria.
-
Bacterial Culture and Treatment: Mycobacteria are cultured to mid-log phase and then treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
ATP Extraction: Bacterial cells are lysed to release intracellular ATP. This can be achieved through chemical lysis (e.g., using a detergent-based reagent) or physical disruption (e.g., bead beating).
-
ATP Quantification: The amount of ATP in the lysate is quantified using a luciferin-luciferase-based bioluminescence assay. The light produced is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: ATP levels in treated cells are compared to untreated controls to determine the percentage of ATP depletion.
Macrophage Infection Model
The efficacy of this compound against intracellular mycobacteria is assessed using a human monocytic cell line, THP-1.
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS. Differentiation into macrophage-like cells is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Infection: Differentiated THP-1 macrophages are infected with mycobacteria at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.
-
Drug Treatment: After removing extracellular bacteria, the infected macrophages are treated with different concentrations of this compound.
-
Assessment of Intracellular Growth: After a defined incubation period, the macrophages are lysed, and the intracellular bacteria are released. The number of viable bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) and counting the colony-forming units (CFUs).
In Vivo Zebrafish Model of Infection
The zebrafish (Danio rerio) embryo model is utilized for in vivo efficacy and toxicity assessment of this compound.
-
Infection: Zebrafish embryos are injected with a fluorescently labeled strain of Mycobacterium marinum, a close relative of M. tuberculosis, into the caudal vein or yolk sac.
-
Drug Administration: The infected embryos are then exposed to this compound by adding the compound to the water.
-
Efficacy Assessment: The progression of the infection is monitored using fluorescence microscopy to quantify the bacterial burden over time.
-
Toxicity Assessment: The toxicity of the compound is evaluated by observing any developmental abnormalities or mortality in the treated embryos compared to untreated controls.
Conclusion
This compound is a promising preclinical candidate for the treatment of mycobacterial infections, particularly those caused by NTM. Its potent inhibition of the F1FO-ATP synthase, leading to rapid ATP depletion, provides a strong bactericidal mechanism. The available in vitro and in vivo data demonstrate its superior activity over existing drugs like bedaquiline in certain contexts. Further investigation, including progression to clinical trials, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antimycobacterial drug discovery.
References
- 1. On-line monitoring of intracellular ATP concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of BactTiter-Glo ATP bioluminescence assay for Mycobacterium tuberculosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Preclinical Data Analysis of (rac)-TBAJ-5307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for (rac)-TBAJ-5307, a novel diarylquinoline F-ATP synthase inhibitor. The information presented is compiled from published research and is intended to inform researchers, scientists, and drug development professionals on its efficacy, mechanism of action, and experimental validation.
Core Efficacy and In Vitro Activity
This compound has demonstrated potent activity against a range of non-tuberculous mycobacteria (NTM), including both fast and slow-growing species. Its efficacy is attributed to the specific targeting of the F-ATP synthase, a critical enzyme for mycobacterial energy production.
Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of TBAJ-5307.
| Mycobacterial Strain | MIC₅₀ (nM) |
| M. abscessus (smooth strain) | 4.5 ± 0.5 |
| M. abscessus (rough strain) | 6.0 ± 0.8 |
| M. abscessus (clinical isolate "Bamboo") | 16 ± 1.3 |
| M. avium | 1.8 ± 0.2 |
| Compound | M. abscessus (S-variant) IC₅₀ (nM) for ATP Synthesis Inhibition | M. abscessus (R-variant) IC₅₀ (nM) for ATP Synthesis Inhibition |
| TBAJ-5307 | 7 ± 0.3 | 15 ± 1.4 |
| Bedaquiline (BDQ) | 60 ± 12.5 | 148 ± 9.6 |
| TBAJ-876 | 106 ± 20 | 193 ± 35 |
| Combination Therapy with TBAJ-5307 against M. abscessus | Fold-increase in TBAJ-5307 Efficacy |
| + Clofazimine (CFZ) | Not explicitly quantified |
| + Amikacin | Not explicitly quantified |
| + Rifabutin (RFB) | Not explicitly quantified |
| + Tebipenem (TBP) & Avibactam (AVI) | 14 |
Mechanism of Action: F-ATP Synthase Inhibition
TBAJ-5307 exerts its antimycobacterial effect by inhibiting the F-ATP synthase enzyme. This enzyme is essential for ATP production, the primary energy currency of the cell. By binding to the Fₒ domain of the synthase, TBAJ-5307 prevents proton translocation and the subsequent rotation of the c-ring, effectively halting ATP synthesis.[1][2] This leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial cell death.[2]
Mechanism of Action of TBAJ-5307.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of TBAJ-5307 against various NTM strains was determined using a broth microdilution method.
Protocol:
-
Bacterial Culture: NTM strains were cultured in 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase.
-
Drug Preparation: TBAJ-5307 was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The bacterial suspension was diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microplates were incubated at 37°C for 3-7 days, depending on the growth rate of the specific NTM species.
-
MIC Determination: The MIC₅₀ was defined as the lowest concentration of TBAJ-5307 that inhibited bacterial growth by 50% compared to the drug-free control, as measured by optical density at 600 nm.
Intracellular ATP Measurement Assay
This assay quantifies the effect of TBAJ-5307 on the intracellular ATP levels of mycobacteria.
Protocol:
-
Bacterial Culture and Treatment: Mycobacterial cultures were grown to mid-log phase and then treated with varying concentrations of TBAJ-5307 for a specified period.
-
Cell Lysis: Bacterial cells were harvested by centrifugation and lysed to release intracellular contents, including ATP.
-
ATP Quantification: The ATP concentration in the cell lysate was measured using a commercial bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.
-
Data Analysis: The luminescence signal, which is proportional to the ATP concentration, was measured using a luminometer. The IC₅₀ value was calculated as the drug concentration that resulted in a 50% reduction in intracellular ATP levels compared to untreated controls.
Workflow for Intracellular ATP Measurement.
In Vivo Efficacy in Zebrafish Larvae Model
A zebrafish larvae infection model was used to assess the in vivo efficacy and toxicity of TBAJ-5307.[1]
Protocol:
-
Infection: Zebrafish larvae (30 hours post-fertilization) were injected in the caudal vein with a fluorescently labeled strain of M. abscessus (R variant).
-
Drug Administration: At 1-day post-infection, the infected larvae were transferred to 24-well plates containing water supplemented with TBAJ-5307. The water with the drug was refreshed daily for 4 days.
-
Efficacy Assessment: The bacterial burden in the larvae was monitored and quantified over time using fluorescence microscopy.
-
Toxicity Assessment: The toxicity of TBAJ-5307 was evaluated by observing any morphological changes, developmental abnormalities, or mortality in the treated zebrafish larvae compared to untreated controls.
References
Methodological & Application
Application Notes and Protocols for (rac)-TBAJ-5307 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of (rac)-TBAJ-5307, a racemate containing the potent anti-nontuberculous mycobacteria (NTM) agent TBAJ-5307. The primary mechanism of action for TBAJ-5307 is the inhibition of the F1FO-ATP synthase, a critical enzyme for mycobacterial energy metabolism.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working on novel anti-mycobacterial agents.
Mechanism of Action
TBAJ-5307 is a diarylquinoline that targets the F-ATP synthase enzyme, which is essential for ATP production in mycobacteria. Specifically, it binds to the F_O domain of the synthase, preventing proton translocation and the subsequent rotation required for ATP synthesis.[1][4][5] This leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial cell death.[1][2]
Figure 1: Simplified signaling pathway of TBAJ-5307 inhibiting mycobacterial F1FO-ATP synthase.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of TBAJ-5307, the active levorotatory enantiomer present in this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of TBAJ-5307 against Mycobacterium abscessus
| Strain/Variant | MIC₅₀ (nM) |
| M. abscessus subsp. abscessus (Smooth) | 4.5 ± 0.9[6] |
| M. abscessus subsp. abscessus (Rough) | 6 ± 1.2[6] |
Table 2: MIC of TBAJ-5307 against Other Nontuberculous Mycobacteria (NTM)
| Species | MIC₅₀ (nM) |
| M. avium | 1.8 ± 0.2[6] |
Table 3: In Vitro Inhibitory Concentration (IC) of TBAJ-5307
| Assay | Target | IC₅₀ (nM) |
| ATP Formation in Inverted Membrane Vesicles | M. abscessus F1FO-ATP Synthase | 1.4 ± 0.5[6] |
| Whole-Cell ATP Depletion | M. abscessus | 7 ± 0.3[6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of mycobacteria.
Figure 2: General workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Mycobacterial strain of interest (e.g., M. abscessus)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin sodium salt solution (optional, for viability staining)
-
Incubator at 37°C
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Culture the mycobacterial strain to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth.
-
Inoculation: Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 3-5 days for rapidly growing mycobacteria or longer for slow-growing species.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth. If using a viability dye like resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is maintained.
Intracellular Activity Assay in THP-1 Macrophages
This protocol assesses the ability of this compound to inhibit the growth of mycobacteria within infected macrophages.[6]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterial strain of interest
-
This compound
-
Sterile 24-well plates
-
Sterile water for cell lysis
-
Middlebrook 7H10 agar (B569324) plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in a 24-well plate and differentiate into macrophages by incubating with PMA for 24-48 hours.
-
Infection: Wash the differentiated macrophages and infect with the mycobacterial strain at a multiplicity of infection (MOI) of 1:1 to 10:1. Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the infected macrophages with fresh medium containing a low concentration of amikacin (B45834) (e.g., 200 µg/mL) for 2 hours to kill extracellular bacteria.
-
Compound Treatment: Wash the cells again and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the treated, infected macrophages for 72 hours.
-
Cell Lysis and Plating: At designated time points (e.g., 0 and 72 hours post-treatment), wash the cells and lyse them with sterile water to release intracellular bacteria.
-
Enumeration of Viable Bacteria: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H10 agar. Incubate the plates until colonies are visible and count the colony-forming units (CFU).
-
Data Analysis: Compare the CFU counts from treated wells to untreated control wells to determine the intracellular activity of this compound.
Whole-Cell ATP Depletion Assay
This assay measures the effect of this compound on the intracellular ATP levels of mycobacteria.
Materials:
-
Mycobacterial strain of interest
-
This compound
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Inoculum Preparation: Grow mycobacteria to mid-log phase and adjust the cell density.
-
Compound Treatment: Add the mycobacterial suspension to an opaque-walled 96-well plate. Add this compound at various concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 30 minutes to a few hours) at 37°C.
-
ATP Measurement: Add the BacTiter-Glo™ reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to that of untreated controls to determine the percentage of ATP depletion. The IC₅₀ value can be calculated from the dose-response curve.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - A*STAR OAR [oar.a-star.edu.sg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rac)-TBAJ-5307 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 is a potent diarylquinoline compound that has demonstrated significant promise as a broad-spectrum anti-nontuberculous mycobacteria (NTM) agent.[1][2][3][4] Its mechanism of action involves the inhibition of the F1Fo-ATP synthase, an essential enzyme for bacterial energy production, leading to intrabacterial ATP depletion.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various NTM species using the broth microdilution method. Additionally, it presents a summary of reported MIC values and illustrates the compound's mechanism of action and the experimental workflow.
Data Presentation
The antibacterial potency of the levorotatory enantiomer, (-)-TBAJ-5307, is significantly higher than the racemate. The following tables summarize the reported MIC50 values for TBAJ-5307 against a range of NTM strains.
Table 1: In Vitro Activity of TBAJ-5307 Against Mycobacterium abscessus Complex
| NTM Strain | MIC₅₀ (nM) |
| M. abscessus subsp. abscessus (S variant) | 4.5 ± 0.9 |
| M. abscessus subsp. abscessus (R variant) | 6 ± 1.2 |
| M. abscessus subsp. abscessus (ATCC 19977) | 10 |
| M. abscessus clinical isolate Bamboo | 16 ± 1.3 |
| M. bolletii | 2.7 ± 0.9 |
| M. massiliense | 5.2 ± 1.5 |
| M. massiliense clinical isolate 1 | 36.1 ± 4.2 |
| M. massiliense clinical isolate 2 | 21.4 ± 1.8 |
Table 2: Broad-Spectrum Activity of TBAJ-5307 Against Other NTMs
| NTM Strain | MIC₅₀ (nM) |
| M. avium | 1.8 ± 0.2 |
| M. fortuitum | Data not specified |
| M. mucogenicum | Data not specified |
Table 3: Potentiation of Antibiotic Activity by TBAJ-5307 against M. abscessus
| Combination | Fold Increase in TBAJ-5307 Potency |
| TBAJ-5307 + Tebipenem (TBP) & Avibactam (AVI) | 14 |
Signaling Pathway
The primary target of TBAJ-5307 is the F-ATP synthase, a crucial enzyme in the bacterial energy metabolism. The following diagram illustrates the inhibitory action of TBAJ-5307.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocol for determining the MIC of this compound is based on the broth microdilution method, adapted from established guidelines for NTM susceptibility testing.
1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Middlebrook 7H9 broth base
-
Polysorbate 80 (Tween 80)
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment (or albumin-dextrose-catalase, ADC)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (30°C or 37°C, depending on the NTM species)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
NTM isolates for testing
-
Quality control (QC) strains (e.g., Mycobacterium peregrinum ATCC 700686)
2. Preparation of Media
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.
-
Supplement the broth with 0.2% (v/v) glycerol and 0.05% (v/v) Polysorbate 80.
-
Autoclave the broth and allow it to cool to 45-50°C.
-
Aseptically add 10% (v/v) OADC or ADC enrichment. This is the complete 7H9 broth.
3. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Further dilutions should be made in complete 7H9 broth to achieve the desired starting concentration for the serial dilutions. The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the bacteria.
4. Inoculum Preparation
-
From a fresh culture of the NTM isolate on solid medium, transfer several colonies to a tube containing sterile saline or 7H9 broth with glass beads.
-
Vortex thoroughly to create a uniform suspension.
-
Allow larger particles to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the standardized suspension in complete 7H9 broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
5. Broth Microdilution Procedure
-
Dispense 100 µL of complete 7H9 broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The last two columns should be reserved for controls: one for a growth control (no drug) and one for a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Seal the plates with an adhesive seal or place them in a humidified container to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for M. avium complex). Incubation times will vary depending on the growth rate of the NTM (rapid growers: 3-7 days; slow growers: 7-14 days or longer).
6. Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.
-
Growth is indicated by turbidity or a pellet at the bottom of the well. A reading mirror can be used to facilitate observation.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The results for the QC strain should fall within the expected range to validate the experiment.
Experimental Workflow Diagram
Caption: Broth microdilution workflow for MIC testing.
References
- 1. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (rac)-TBAJ-5307 in ATP Synthesis Assays using Inverted-Membrane Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 is a potent diarylquinoline inhibitor of the F1Fo-ATP synthase, a critical enzyme for energy production in various mycobacterial species.[1][2][3][4] This document provides detailed application notes and a generalized protocol for assessing the inhibitory activity of this compound on ATP synthesis using inverted-membrane vesicles (IMVs) from nontuberculous mycobacteria (NTM).
Mechanism of Action
TBAJ-5307 targets the F-ATP synthase, an essential enzyme for bacterial viability that generates ATP and maintains cellular energy homeostasis.[1][2][3][4] Specifically, it binds to the Fo domain of the ATP synthase, which functions as a proton channel. This binding event physically obstructs the rotation of the c-ring within the Fo domain, thereby inhibiting proton translocation across the membrane.[1][3][4] The disruption of this proton motive force directly halts the synthesis of ATP, leading to a depletion of the cell's energy supply and ultimately, bacterial death.
Quantitative Data Summary
The inhibitory potency of TBAJ-5307 has been quantified in various assays, demonstrating its high efficacy against NTM. The following tables summarize the key findings.
| Assay Type | Mycobacterium Species/Variant | IC50 (nM) |
| ATP Synthesis in Inverted-Membrane Vesicles | M. abscessus (R variant) | 1.4 ± 0.5[1] |
| Whole-Cell ATP Synthesis Inhibition | M. abscessus (S variant) | 7 ± 0.3[1] |
| M. abscessus (R variant) | 15 ± 1.4[1] | |
| M. avium | - |
| Assay Type | Mycobacterium Species/Variant | MIC50 (nM) |
| Minimum Inhibitory Concentration | M. abscessus (S strain) | 4.5[5] |
| M. abscessus (R strain) | 6[5] | |
| M. avium | 1.8 ± 0.2[1] |
Experimental Protocols
I. Preparation of Inverted-Membrane Vesicles (IMVs) from Mycobacteria
This protocol outlines the general steps for preparing IMVs from mycobacterial cultures.
Materials:
-
Mycobacterial cell culture
-
Lysis Buffer (e.g., 50 mM MOPS-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)
-
DNase I
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Ultracentrifuge and appropriate rotors
-
French press or high-pressure homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Harvest: Grow mycobacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline) to remove residual growth medium.
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer containing DNase I and PMSF.
-
Cell Lysis: Disrupt the cells by passing them through a French press or a high-pressure homogenizer at approximately 20,000 psi. Repeat this step at least three times to ensure efficient lysis.
-
Removal of Unbroken Cells: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet unbroken cells and large cellular debris.
-
IMV Pelleting: Carefully collect the supernatant and centrifuge it at 150,000 x g for 2 hours at 4°C to pellet the inverted-membrane vesicles.
-
Final Resuspension and Storage: Discard the supernatant and gently resuspend the IMV pellet in a minimal volume of Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the IMV suspension using a Bradford assay.
-
Storage: Aliquot the IMV suspension and store at -80°C until use.
II. ATP Synthesis Assay in Inverted-Membrane Vesicles
This protocol describes how to measure ATP synthesis in the prepared IMVs and assess the inhibitory effect of this compound.
Materials:
-
Prepared Inverted-Membrane Vesicles (IMVs)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
NADH (or other respiratory substrate)
-
ADP
-
Inorganic phosphate (B84403) (Pi)
-
ATP standard solution
-
Luciferin-luciferase based ATP detection reagent
-
96-well microplate (opaque, white for luminescence)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixtures. Each well should contain Assay Buffer, IMVs (e.g., 50 µg of total protein), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the ATP synthase.
-
Initiation of Respiration: Add NADH to each well to a final concentration of approximately 2 mM to energize the membranes and establish a proton gradient.
-
Initiation of ATP Synthesis: To start the ATP synthesis reaction, add a mixture of ADP and Pi to each well (e.g., final concentrations of 200 µM ADP and 5 mM Pi).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
ATP Detection: Stop the reaction and measure the amount of ATP produced by adding a luciferin-luciferase based ATP detection reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Convert the luminescence readings from the experimental wells to ATP concentrations using the standard curve.
-
Calculate the rate of ATP synthesis for each inhibitor concentration.
-
Plot the rate of ATP synthesis as a function of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of ATP synthase inhibition by this compound.
Caption: Experimental workflow for the ATP synthesis assay.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - A*STAR OAR [oar.a-star.edu.sg]
- 5. TBAJ-5307 | Non-tuberculous mycobacteria inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for (rac)-TBAJ-5307 Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 is a promising diarylquinoline compound investigated for its potent antimycobacterial activity. It belongs to a class of drugs that target the F1FO-ATP synthase, an essential enzyme for energy production in mycobacteria.[1][2] This document provides detailed application notes and protocols for establishing in vitro cell culture infection models to evaluate the efficacy of this compound and its derivatives against mycobacteria. The primary focus is on macrophage infection models, which are crucial for studying the activity of drugs against intracellular pathogens like Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM).
The active component of the racemate, the enantiomer TBAJ-5307, has demonstrated high potency against various NTM species, including Mycobacterium abscessus, by inhibiting the F-ATP synthase, leading to depletion of intracellular ATP.[1][2][3] These protocols are designed to be adaptable for screening and detailed characterization of antimycobacterial compounds.
Data Presentation
Table 1: In Vitro Efficacy of TBAJ-5307 Against Nontuberculous Mycobacteria (NTM)
| Mycobacterial Species | Strain Morphotype | MIC50 (nM) |
| M. abscessus | Smooth (S) | 4.5 |
| M. abscessus | Rough (R) | 6.0 |
| M. avium | - | 1.8 |
Note: Data presented is for the enantiomer TBAJ-5307, the most active component of the racemate.
Table 2: Ex Vivo Efficacy of TBAJ-5307 in a THP-1 Macrophage Infection Model
| Mycobacterial Strain | TBAJ-5307 Concentration (nM) | Outcome |
| M. abscessus (S variant) | 250 | Decrease in viable bacterial count |
| M. abscessus (S variant) | 2500 | Decrease in viable bacterial count |
| M. abscessus (R variant) | 250 | Decrease in viable bacterial count |
| M. abscessus (R variant) | 2500 | Decrease in viable bacterial count |
Note: Efficacy was determined by measuring the reduction in colony-forming units (CFU/ml) compared to the initial inoculum.
Experimental Protocols
Protocol 1: Culturing and Preparation of Mycobacteria for Infection
This protocol describes the steps for preparing a mycobacterial culture for infecting macrophages. Note: Work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
25 cm² tissue culture flasks
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Sterile conical tubes (15 ml and 50 ml)
-
Spectrophotometer
Procedure:
-
Inoculate 8 ml of Middlebrook 7H9 OADC medium in a 25 cm² tissue culture flask with a frozen stock of the desired mycobacterial strain (e.g., M. tuberculosis H37Rv, M. abscessus).
-
Incubate the culture at 37°C without shaking for 7-10 days, or until it reaches the logarithmic growth phase.
-
To prepare a larger volume for infection, dilute the starter culture into a fresh flask of 7H9 OADC medium to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate this culture at 37°C for approximately 7 days, or until it reaches an OD600 of about 0.6.
-
To create a single-cell suspension, pellet the required volume of bacterial culture by centrifugation (e.g., 3,300 x g for 10 minutes).
-
Wash the bacterial pellet with PBS containing 0.05% Tween 80 to reduce clumping.
-
Resuspend the pellet in cell culture medium without antibiotics and briefly sonicate or pass through a syringe with a small gauge needle to break up clumps.
-
Adjust the bacterial concentration based on the OD600 reading (an OD600 of 0.6 is approximately 1 x 10⁸ bacteria/ml) to achieve the desired multiplicity of infection (MOI).
Protocol 2: Macrophage Infection with Mycobacteria
This protocol details the infection of a macrophage cell line (e.g., THP-1) with the prepared mycobacterial suspension.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol-12-myristate-13-acetate (PMA) for THP-1 differentiation
-
6-well or 24-well tissue culture plates
-
Prepared mycobacterial suspension
Procedure:
-
Seed THP-1 monocytes in a tissue culture plate at a density of 5 x 10⁵ cells/ml in RPMI-1640 medium.
-
Differentiate the THP-1 monocytes into macrophages by adding PMA to a final concentration of 40 ng/ml and incubating for 24-48 hours.
-
After differentiation, aspirate the PMA-containing medium and replace it with fresh, antibiotic-free RPMI-1640 medium. Allow the cells to rest for 24 hours.
-
Infect the differentiated macrophages with the prepared mycobacterial suspension at a desired Multiplicity of Infection (MOI), typically ranging from 1 to 10.
-
Incubate the infected cells for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.
-
After the incubation period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh cell culture medium containing this compound at various concentrations (e.g., ranging from 5 nM to 2500 nM). Include a vehicle control (DMSO) and a positive control (e.g., bedaquiline).
-
Incubate the plates for the desired duration of the experiment (e.g., 48-72 hours).
Protocol 3: Assessment of Intracellular Bacterial Viability (CFU Assay)
This protocol describes how to determine the number of viable intracellular bacteria after treatment with this compound.
Materials:
-
Sterile water with 0.1% Triton X-100 or saponin
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Sterile PBS
-
Plate spreader
Procedure:
-
At the end of the treatment period, aspirate the medium from the wells.
-
Lyse the infected macrophages by adding a lysis buffer (e.g., sterile water with 0.1% Triton X-100) and incubating for 10-15 minutes at room temperature.
-
Prepare serial dilutions of the cell lysate in sterile PBS with 0.05% Tween 80.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks for M. tuberculosis or a shorter period for faster-growing NTM species.
-
Count the number of colonies to determine the colony-forming units per milliliter (CFU/ml).
-
Compare the CFU counts from the this compound-treated wells to the vehicle control to determine the compound's intracellular activity.
Protocol 4: Host Cell Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the toxicity of this compound on the macrophage host cells.
Materials:
-
Differentiated, uninfected macrophages in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., 50% N,N-dimethyl formamide)
-
Microplate reader
Procedure:
-
Prepare a 96-well plate with differentiated macrophages as described in Protocol 2.
-
Add serial dilutions of this compound to the wells and incubate for the same duration as the infection experiment (e.g., 48-72 hours).
-
Approximately 2.5 hours before the end of the incubation, add 25 µl of the MTT solution to each well.
-
Incubate for the remaining 2.5 hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle-treated control cells.
Visualizations
Caption: Workflow for assessing the intracellular efficacy of this compound.
Caption: Signaling pathway showing TBAJ-5307 inhibition of ATP synthase.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (rac)-TBAJ-5307
Subject: In Vivo Efficacy of (rac)-TBAJ-5307, a Novel F-ATP Synthase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent diarylquinoline F1Fo-ATP synthase inhibitor under investigation for its activity against nontuberculous mycobacteria (NTM).[1][2] It targets the F_O_ domain of the ATP synthase engine, a critical component for bacterial energy production, by preventing proton translocation and rotation.[1][2][3] This mechanism leads to the depletion of intrabacterial ATP, resulting in potent activity against both fast- and slow-growing NTMs at low nanomolar concentrations.
Note on In Vivo Models: A review of the current scientific literature indicates that in vivo efficacy studies for this compound have been published using a zebrafish embryo model of Mycobacterium abscessus infection. To date, no studies detailing the efficacy of this compound specifically in a murine model have been published.
This document provides the detailed protocol and data from the reported zebrafish study. Additionally, a representative protocol for evaluating anti-NTM compounds in a murine model is supplied to guide future research.
Mechanism of Action: F-ATP Synthase Inhibition
This compound exerts its bactericidal effect by physically obstructing the function of the F1Fo-ATP synthase. This enzyme is essential for the bacterium to generate ATP, the primary energy currency of the cell. By binding to the proton-translocating F_O_ subunit, TBAJ-5307 halts the enzyme's rotation, effectively shutting down cellular energy production and leading to cell death.
Figure 1. Mechanism of TBAJ-5307 targeting the F_O_ subunit.
In Vivo Efficacy Study in Zebrafish Model
The following protocol and data are derived from the published study evaluating TBAJ-5307 efficacy in a zebrafish embryo model of Mycobacterium abscessus infection.
Experimental Protocol: Zebrafish Embryo Infection Model
-
Animal Husbandry:
-
Zebrafish (Danio rerio) embryos are maintained under standard conditions.
-
The golden mutant line is used to facilitate imaging by reducing pigmentation.
-
-
Bacterial Culture Preparation:
-
Mycobacterium abscessus (smooth variant) expressing a fluorescent protein (e.g., tdTomato) is grown in 7H9 broth supplemented with ADC and Tween 80 to mid-log phase.
-
Bacteria are washed and resuspended in a PBS solution.
-
The bacterial suspension is mechanically dissociated to obtain a single-cell suspension suitable for microinjection.
-
-
Microinjection of Embryos:
-
Dechorionated zebrafish embryos at 30 hours post-fertilization (hpf) are anesthetized.
-
A defined inoculum of approximately 100-150 Colony Forming Units (CFU) of the bacterial suspension is microinjected into the caudal vein.
-
-
Drug Administration and Monitoring:
-
Following injection, embryos are transferred to a 24-well plate containing fresh E3 medium.
-
This compound is added directly to the E3 medium at specified concentrations.
-
Embryos are monitored daily for survival and signs of infection progression (e.g., abscess formation, cording) using fluorescence microscopy.
-
-
Efficacy Endpoints:
-
Survival: The number of dead larvae is recorded daily, and survival curves are generated.
-
Bacterial Burden: Quantitative analysis of bacterial load is performed using fluorescence microscopy imaging and specialized software.
-
Pathology: The formation of abscesses and bacterial cording, markers of severe infection, are visually assessed and quantified.
-
Figure 2. Experimental workflow for the zebrafish infection model.
Data Presentation: Efficacy of TBAJ-5307 in Zebrafish
The study demonstrated that treatment with TBAJ-5307 significantly protected the zebrafish from killing by M. abscessus.
| Treatment Group | Endpoint | Observation | Quantitative Result |
| Untreated Control | Survival | High mortality rate | ~20% survival at 5 days post-infection |
| TBAJ-5307 | Survival | Significantly increased survival | ~80% survival at 5 days post-infection |
| Untreated Control | Pathology | Extensive abscess formation and cording | High prevalence of severe pathology |
| TBAJ-5307 | Pathology | Marked decrease in abscesses and cording | Significant reduction in pathological markers |
(Note: The quantitative results are approximate values derived from graphical data in the source publication for illustrative purposes.)
Representative Protocol: Murine Model of NTM Infection
While no mouse data for TBAJ-5307 is available, the following protocol outlines a standard methodology for assessing the in vivo efficacy of a novel compound against M. abscessus in mice. This is based on established models used for similar anti-mycobacterial agents.
Experimental Protocol: Chronic M. abscessus Murine Model
-
Animal Model:
-
Strain: Immunocompromised mice (e.g., C3HeB/FeJ or beige mice (Lystbg/Lystbg)) are often used due to their higher susceptibility to NTM infection. BALB/c mice can also be used.
-
Sex and Age: Female, 6-8 weeks old.
-
-
Infection Procedure:
-
Bacterial Preparation: M. abscessus (smooth or rough variant) is grown to mid-log phase, washed, and resuspended in PBS with Tween 80 to prevent clumping.
-
Inoculation: Mice are infected intravenously (IV) via the tail vein with a suspension containing approximately 1 x 107 CFU of M. abscessus.
-
-
Drug Formulation and Administration:
-
Vehicle: The compound is formulated for oral administration. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Dosing: Treatment typically begins one day post-infection. The drug is administered once daily via oral gavage at doses determined by prior pharmacokinetic studies (e.g., 10, 25, 50 mg/kg).
-
Treatment Duration: Efficacy is often assessed after 4 to 8 weeks of daily treatment.
-
-
Efficacy Assessment:
-
Bacterial Load (CFU Enumeration): At the end of the treatment period, mice are euthanized. Lungs, spleen, and liver are aseptically harvested and homogenized in sterile saline.
-
Serial dilutions of the homogenates are plated on appropriate agar (B569324) (e.g., 7H11 agar plates).
-
Plates are incubated, and colonies are counted after a defined period to determine the CFU per organ. Efficacy is measured as the log10 CFU reduction compared to the untreated control group.
-
Histopathology: Organ tissues can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen) to assess tissue damage and bacterial location.
-
Figure 3. Representative workflow for a murine NTM infection study.
Conclusion
This compound is a promising anti-NTM compound with a well-defined mechanism of action targeting the essential F-ATP synthase. While it has demonstrated significant in vivo efficacy in a zebrafish model of M. abscessus infection, further studies in mammalian models are necessary to fully characterize its therapeutic potential. The protocols provided herein offer a comprehensive guide for researchers working with this compound and a framework for its future evaluation in murine models.
References
Application Notes and Protocols: (rac)-TBAJ-5307 in Combination Therapy with Amikacin for Non-tuberculous Mycobacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a group of environmental opportunistic pathogens that can cause chronic and debilitating lung infections, particularly in individuals with pre-existing lung conditions or compromised immune systems. Treatment of NTM infections is challenging due to the intrinsic drug resistance of many NTM species, requiring long-term, multi-drug regimens that are often associated with significant toxicity and limited efficacy.
(rac)-TBAJ-5307 is a novel diarylquinoline compound that has demonstrated potent inhibitory activity against a broad spectrum of NTM. Its primary mechanism of action is the inhibition of the F1Fo-ATP synthase, an essential enzyme for cellular energy production in mycobacteria. By disrupting the proton translocation required for ATP synthesis, TBAJ-5307 effectively depletes the mycobacterial cell of its energy currency.
Amikacin (B45834) is an aminoglycoside antibiotic that has long been a cornerstone of NTM treatment regimens. It functions by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This document provides detailed application notes and protocols for investigating the synergistic potential of combination therapy with this compound and amikacin against NTM isolates. Recent preclinical studies have indicated that TBAJ-5307 can potentiate the activity of amikacin, offering a promising new avenue for the development of more effective NTM treatment strategies.[1][2][3]
Data Presentation
Currently, publicly available literature describes the potentiation of amikacin by TBAJ-5307 in a qualitative manner, terming it as "attractive potentiation."[1][2][3] Detailed quantitative data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays or log-reduction values from time-kill assays for the specific combination of this compound and amikacin, are not yet available in published literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Synergy of this compound and Amikacin against Mycobacterium abscessus (Example Template)
| M. abscessus Strain | This compound MIC (µM) | Amikacin MIC (µg/mL) | This compound MIC in Combination (µM) | Amikacin MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| ATCC 19977 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Clinical Isolate 1 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Clinical Isolate 2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
*Fractional Inhibitory Concentration (FIC) Index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0.
Table 2: Time-Kill Kinetics of this compound and Amikacin Combination against M. abscessus ATCC 19977 (Example Template)
| Treatment Group | 0h (log10 CFU/mL) | 24h (log10 CFU/mL) | 48h (log10 CFU/mL) | 72h (log10 CFU/mL) | 96h (log10 CFU/mL) |
| Growth Control | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound (at 0.5 x MIC) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Amikacin (at 0.5 x MIC) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Amikacin | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Checkerboard Assay for In Vitro Synergy Testing
This protocol outlines the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic effects of this compound and amikacin against NTM isolates.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Amikacin (prepare stock solution in sterile water)
-
NTM isolates (e.g., M. abscessus, M. avium)
-
Cation-adjusted Mueller-Hinton II (CAMH II) broth or other appropriate mycobacterial growth medium
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (for viability assessment)
-
Sterile DMSO and water for dilutions
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Inoculum Preparation: Culture NTM isolates in appropriate broth medium to mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of this compound horizontally across the 96-well plate.
-
Prepare serial twofold dilutions of amikacin vertically down the 96-well plate.
-
The final concentrations should typically range from 4x MIC to 1/16x MIC for each drug.
-
Include a row and a column with each drug alone to determine the MIC of individual agents.
-
Include a drug-free well as a growth control.
-
-
Inoculation: Add the prepared NTM inoculum to each well of the microtiter plate.
-
Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing NTM, 7-14 days for slowly growing NTM).
-
Assessment of Growth:
-
Add resazurin solution to each well and incubate for an additional 16-24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug(s) that prevents this color change.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC index for each combination that shows growth inhibition.
-
The FIC index is calculated as follows: FIC = FICA + FICB = (MICA combo / MICA alone) + (MICB combo / MICB alone).
-
Interpret the results: Synergy (FIC ≤ 0.5), Additivity/Indifference (0.5 < FIC ≤ 4.0), Antagonism (FIC > 4.0).
-
Protocol 2: Time-Kill Assay for Bactericidal Activity
This protocol is designed to assess the bactericidal or bacteriostatic activity of the this compound and amikacin combination over time.
Materials:
-
This compound
-
Amikacin
-
NTM isolates
-
Appropriate mycobacterial growth medium
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare an NTM inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in multiple culture tubes.
-
Treatment Groups:
-
Growth control (no drug)
-
This compound alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Amikacin alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of this compound and amikacin (e.g., at 0.5x MIC of each)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.
-
Incubation and Enumeration: Incubate the plates until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Bactericidal activity is generally defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Caption: Mechanism of action of TBAJ-5307 and Amikacin.
Caption: Checkerboard assay experimental workflow.
Caption: Rationale for combination therapy.
References
Application Notes and Protocols: (rac)-TBAJ-5307 Synergy with Bedaquiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutic strategies. Combination therapy, which can enhance efficacy, lower required dosages, and reduce the likelihood of developing resistance, is a cornerstone of modern anti-tubercular treatment. Bedaquiline (B32110) (BDQ), a diarylquinoline that inhibits the mycobacterial F-ATP synthase, has been a significant advancement in the treatment of MDR-TB.[1][2][3] (rac)-TBAJ-5307 is a next-generation diarylquinoline, also targeting the F-ATP synthase, which has demonstrated potent activity against non-tuberculous mycobacteria (NTM).[4][5][6]
This document provides detailed application notes and protocols for assessing the synergistic potential of a combination of this compound and bedaquiline against mycobacterial species. As both compounds target the same essential enzyme, understanding their interaction—whether synergistic, additive, indifferent, or antagonistic—is critical for any potential co-administration strategy.
Currently, there is no publicly available data on the synergistic interaction between this compound and bedaquiline. Therefore, this document serves as a comprehensive guide for researchers to conduct these synergy studies in their own laboratories.
Mechanism of Action: A Shared Target
Both bedaquiline and TBAJ-5307 exert their antimycobacterial effects by inhibiting the F1Fo-ATP synthase, an enzyme crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][7] Specifically, they bind to the rotating c-ring of the Fo subunit, effectively stalling the enzyme and leading to a depletion of cellular ATP, which ultimately results in bacterial cell death.[8][9] Given their common target, investigating their combined effect is of significant interest.
References
- 1. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 3. sci-rep.com [sci-rep.com]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - A*STAR OAR [oar.a-star.edu.sg]
- 5. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
(rac)-TBAJ-5307: Application Notes and Protocols for NTM Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 and its more potent levorotatory enantiomer, TBAJ-5307, have emerged as promising next-generation diarylquinolines for the treatment of Nontuberculous Mycobacteria (NTM) infections. These compounds target the F1FO-ATP synthase, an essential enzyme for mycobacterial viability and growth, leading to the depletion of intracellular ATP.[1][2][3] TBAJ-5307 exhibits potent activity against a broad spectrum of NTM species, including both rapid and slow growers, at low nanomolar concentrations.[1][2][4] Furthermore, it has demonstrated efficacy in both in vitro and in vivo models, with a favorable toxicity profile.[1][2][4] This document provides detailed application notes and experimental protocols for the investigation of this compound in NTM research.
Mechanism of Action
TBAJ-5307 specifically targets the F-ATP synthase, a crucial enzyme in the oxidative phosphorylation pathway of mycobacteria responsible for ATP synthesis. By binding to the FO domain of the F-ATP synthase, TBAJ-5307 inhibits the rotation of the c-ring, which in turn prevents proton translocation and disrupts the proton motive force.[1][2][3][5] This inhibition leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial cell death.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of TBAJ-5307 against various NTM species.
| NTM Species | Strain | MIC50 (nM) |
| Mycobacterium abscessus subsp. abscessus (Smooth) | ATCC 19977 | 4.5 ± 0.9 |
| Mycobacterium abscessus subsp. abscessus (Rough) | ATCC 19977 | 6.0 ± 1.2 |
| Mycobacterium avium | 1.8 ± 0.2 | |
| Mycobacterium intracellulare | Not Reported | |
| Mycobacterium fortuitum | Not Reported | |
| Mycobacterium mucogenicum | Not Reported | |
| Table 1: Minimum Inhibitory Concentration (MIC50) of TBAJ-5307 against various NTM species. [4] |
| NTM Species | Strain | IC50 (nM) |
| Mycobacterium abscessus subsp. abscessus (S) | ATCC 19977 | 7.0 ± 0.3 |
| Mycobacterium abscessus subsp. abscessus (R) | ATCC 19977 | 15.0 ± 1.4 |
| Table 2: Half-maximal inhibitory concentration (IC50) of TBAJ-5307 for intracellular ATP synthesis in M. abscessus. [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against NTM species using a broth microdilution method.
Materials:
-
This compound
-
NTM strains (e.g., M. abscessus, M. avium)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in 7H9 broth in a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum of the NTM strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 3-5 days for rapid growers or 7-14 days for slow growers.
-
Determine the MIC as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.
Intracellular ATP Measurement Assay
This protocol measures the effect of this compound on the intracellular ATP levels of NTM.
Materials:
-
This compound
-
NTM strains
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Grow NTM cultures to mid-log phase.
-
Expose the bacterial cultures to various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cells in an appropriate buffer.
-
Lyse the bacterial cells to release intracellular ATP.
-
Add the BacTiter-Glo™ reagent, which generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, which is the concentration of the compound that reduces ATP levels by 50%.
Checkerboard Synergy Assay
This protocol assesses the synergistic, additive, or antagonistic effects of this compound in combination with other anti-NTM drugs.
Materials:
-
This compound
-
Second anti-NTM drug (e.g., amikacin, clarithromycin)
-
NTM strains
-
96-well microtiter plates
Protocol:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate.
-
Prepare serial dilutions of the second drug along the columns of the same plate.
-
This creates a matrix of different concentration combinations of the two drugs.
-
Inoculate the wells with a standardized NTM suspension.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Ex Vivo Macrophage Infection Model
This protocol evaluates the activity of this compound against intracellular NTM residing within macrophages.
Materials:
-
This compound
-
THP-1 human monocytic cell line (or other suitable macrophage-like cells)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
NTM strains
-
Cell culture medium (e.g., RPMI 1640)
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA.
-
Infect the differentiated macrophages with the NTM strain at a specific multiplicity of infection (MOI).
-
After an initial infection period, wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Treat the infected macrophages with various concentrations of this compound.
-
Incubate for a set period (e.g., 72 hours).
-
Lyse the macrophages to release intracellular bacteria.
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar (B569324) plates and counting colony-forming units (CFU).
In Vivo Zebrafish Larvae Infection Model
This protocol assesses the in vivo efficacy of this compound in a zebrafish larvae model of M. abscessus infection.[4]
Materials:
-
This compound
-
Zebrafish embryos
-
Fluorescently labeled M. abscessus (e.g., expressing tdTomato)
-
Microinjection setup
Protocol:
-
Inject a defined number of fluorescently labeled M. abscessus into the caudal vein of zebrafish embryos at 30 hours post-fertilization.
-
At 1-day post-infection, transfer the infected larvae to 24-well plates.
-
Add this compound to the water at various concentrations.
-
Change the drug-containing water daily for 4 days.
-
Monitor the infection progression and bacterial burden using fluorescence microscopy.
-
Assess the efficacy of the treatment by quantifying the bacterial load and observing the survival of the larvae.
Conclusion
This compound represents a significant advancement in the search for novel anti-NTM therapeutics. Its potent activity, broad spectrum, and favorable preclinical data make it a compelling candidate for further investigation. The protocols outlined in this document provide a framework for researchers to explore the potential of this compound in various experimental settings, from basic in vitro characterization to in vivo efficacy studies. These standardized methodologies will facilitate the generation of robust and comparable data, ultimately contributing to the development of new and effective treatments for NTM diseases.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Assessment of Drug Efficacy against Mycobacterium abscessus Using the Embryonic Zebrafish Test System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo assessment of drug efficacy against Mycobacterium abscessus using the embryonic zebrafish test system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rac)-TBAJ-5307
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 is a potent diarylquinoline and a broad-spectrum inhibitor of non-tuberculous mycobacteria (NTM). Its mechanism of action involves the specific targeting of the F-domain of the F1FO-ATP synthase, a critical enzyme for mycobacterial viability and growth. By inhibiting this proton pump, this compound disrupts ATP synthesis, leading to a rapid depletion of intracellular ATP and subsequent inhibition of bacterial growth. The levorotatory enantiomer, (-)-TBAJ-5307, is the more active form of the racemic mixture.[1][2] These application notes provide detailed protocols for the preparation and experimental use of this compound in a research setting.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reproducible experimental results.
1.1. Storage and Stability: this compound should be stored as a solid powder at -20°C for long-term stability. For short-term storage, 4°C is acceptable. When in solvent, stock solutions should be stored at -80°C.
1.2. Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.
1.3. Preparation of Stock Solutions: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Ensure complete dissolution by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
1.4. Preparation of Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. It is important to consider the final concentration of DMSO in the experimental setup, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of the more active levorotatory enantiomer, (-)-TBAJ-5307, against various NTM species.
Table 1: Minimum Inhibitory Concentration (MIC50) of (-)-TBAJ-5307 against Mycobacterium abscessus
| Strain | MIC50 (nM) |
| M. abscessus (Smooth variant) | 4.5 ± 0.9 |
| M. abscessus (Rough variant) | 6 ± 1.2 |
| M. bolletii | 2.7 ± 0.9 |
| M. massiliense | 5.2 ± 1.5 |
| M. massiliense (Clinical Isolate 1) | 36.1 ± 4.2 |
| M. massiliense (Clinical Isolate 2) | 21.4 ± 1.8 |
Data extracted from Ragunathan P, et al. J Biol Chem. 2024.[1]
Table 2: MIC50 of (-)-TBAJ-5307 against Other NTM Species
| Strain | MIC50 (nM) |
| M. avium | 1.8 ± 0.2 |
| M. fortuitum | Not specified |
| M. intracellulare | Not specified |
| M. mucogenicum | Not specified |
Data extracted from Ragunathan P, et al. J Biol Chem. 2024.[1]
Table 3: Intracellular ATP Depletion (IC50) by (-)-TBAJ-5307 in M. abscessus
| Strain | IC50 (nM) |
| M. abscessus (Smooth variant) | 7 ± 0.3 |
| M. abscessus (Rough variant) | 15 ± 1.4 |
Data extracted from Ragunathan P, et al. J Biol Chem. 2024.[1]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
3.1. Determination of Minimum Inhibitory Concentration (MIC50)
This protocol is used to determine the lowest concentration of this compound that inhibits 50% of the visible growth of mycobacteria.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Mycobacterial culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The concentration range should be chosen to bracket the expected MIC50.
-
Adjust the mycobacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Inoculate each well of the 96-well plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 3-5 days for rapidly growing mycobacteria or longer for slow-growing species.
-
After incubation, measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth.
-
Calculate the MIC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
3.2. Intracellular ATP Depletion Assay
This assay measures the effect of this compound on the intracellular ATP levels of mycobacteria.
Materials:
-
This compound stock solution
-
Mycobacterial culture
-
ATP bioluminescence assay kit
-
Luminometer
Procedure:
-
Grow mycobacteria to the mid-logarithmic phase and adjust the culture to a defined cell density.
-
Expose the bacterial culture to various concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the bacterial cells according to the protocol of the ATP bioluminescence assay kit to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in intracellular ATP levels compared to the untreated control.
3.3. Ex Vivo Macrophage Infection Model
This protocol assesses the efficacy of this compound against mycobacteria residing within macrophages.
Materials:
-
THP-1 human monocytic cell line or primary macrophages
-
This compound
-
Mycobacterial culture
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Sterile water for cell lysis
-
Plates for colony forming unit (CFU) enumeration
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.
-
Infect the differentiated macrophages with mycobacteria at a specific multiplicity of infection (MOI) for a few hours.
-
Wash the cells with medium containing gentamicin to kill extracellular bacteria.
-
Treat the infected macrophages with different concentrations of this compound.
-
Incubate the treated cells for a defined period (e.g., 24-72 hours).
-
Lyse the macrophages with sterile water to release the intracellular bacteria.
-
Serially dilute the lysate and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU).
-
Compare the CFU counts from treated and untreated cells to determine the intracellular activity of the compound.
3.4. In Vivo Zebrafish Infection Model
This in vivo model is used to evaluate the efficacy and toxicity of this compound.
Materials:
-
Zebrafish embryos (e.g., 30 hours post-fertilization)
-
Fluorescently labeled mycobacteria (e.g., expressing tdTomato)
-
This compound
-
Microinjection setup
-
24-well plates
-
Fluorescence microscope
Procedure:
-
Inject a defined number of fluorescently labeled mycobacteria into the caudal vein of zebrafish embryos.
-
Transfer the infected embryos to 24-well plates containing fish water.
-
One day post-infection, add this compound to the fish water at various concentrations.
-
Change the water with freshly prepared compound daily for the duration of the experiment (e.g., 4 days).
-
Monitor the embryos daily for signs of toxicity, such as developmental abnormalities or death.
-
Quantify the bacterial burden at different time points by measuring the total fluorescence area in each embryo using a fluorescence microscope.
-
Assess the survival rate of the infected embryos in the treated versus untreated groups.
Visualizations
4.1. Signaling Pathway
Caption: Mechanism of action of this compound.
4.2. Experimental Workflow: In Vitro MIC50 Determination
Caption: Workflow for MIC50 determination.
4.3. Experimental Workflow: Zebrafish Infection Model
Caption: Workflow for in vivo zebrafish experiments.
References
Application Notes and Protocols for (rac)-TBAJ-5307 in Mycobacterial Bioenergetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-TBAJ-5307 and its more potent levorotatory enantiomer, TBAJ-5307, represent a significant advancement in the study of mycobacterial bioenergetics and the development of novel anti-mycobacterial agents. As a member of the diarylquinoline class of compounds, TBAJ-5307 is a potent inhibitor of the F1Fo-ATP synthase, a critical enzyme for mycobacterial viability and growth.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in mycobacterial research, with a focus on its application in studying cellular bioenergetics and determining its efficacy against various mycobacterial species.
TBAJ-5307 targets the F0 domain of the ATP synthase, effectively inhibiting proton translocation and, consequently, ATP synthesis.[1][4] This mechanism leads to a rapid depletion of intracellular ATP, proving lethal to both fast- and slow-growing nontuberculous mycobacteria (NTM) as well as Mycobacterium tuberculosis. Its high potency at low nanomolar concentrations and efficacy in both in vitro and in vivo models, coupled with a lack of significant toxicity, underscore its potential as a research tool and a lead compound for drug development.
Mechanism of Action of TBAJ-5307
TBAJ-5307 exerts its bactericidal effect by specifically targeting the F1Fo-ATP synthase, an essential enzyme in the mycobacterial respiratory chain responsible for the majority of cellular ATP production through oxidative phosphorylation.
Caption: Mechanism of TBAJ-5307 action on mycobacterial ATP synthase.
Data Presentation
In Vitro Efficacy of TBAJ-5307 against Nontuberculous Mycobacteria (NTM)
The following table summarizes the Minimum Inhibitory Concentration (MIC50) values of TBAJ-5307 against various NTM species, demonstrating its potent activity.
| Mycobacterial Species | Strain Type | MIC50 (nM) | Reference |
| Mycobacterium abscessus subsp. abscessus | Smooth (S) variant | 4.5 ± 0.9 | |
| Mycobacterium abscessus subsp. abscessus | Rough (R) variant | 6 ± 1.2 | |
| Mycobacterium avium | 1.8 ± 0.2 |
Comparative Efficacy of TBAJ-5307 and Other ATP Synthase Inhibitors
This table provides a comparison of the MIC50 values of TBAJ-5307 with Bedaquiline (BDQ) and TBAJ-876 against M. avium.
| Compound | MIC50 against M. avium (nM) | Reference |
| TBAJ-5307 | 1.8 ± 0.2 | |
| Bedaquiline (BDQ) | 184 ± 23 | |
| TBAJ-876 | 64 ± 4.8 |
ATP Synthesis Inhibition
The inhibitory concentration (IC50) of TBAJ-5307 on ATP synthesis in inverted membrane vesicles (IMVs) of M. abscessus highlights its direct targeting of the ATP synthase.
| Assay | IC50 (nM) | Reference |
| Whole-cell ATP depletion (M. abscessus) | 7 ± 0.3 | |
| ATP formation in IMVs (M. abscessus) | 1.4 ± 0.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the MIC of this compound against actively replicating mycobacteria.
Materials:
-
Mycobacterial culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Incubator at 37°C
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a mycobacterial inoculum and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the mycobacterial inoculum to each well containing the compound, as well as to a drug-free control well.
-
Seal the plates and incubate at 37°C for 5-7 days for rapidly growing mycobacteria or 7-14 days for slowly growing mycobacteria.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: ATP Synthesis Inhibition Assay in Inverted Membrane Vesicles (IMVs)
This protocol measures the direct inhibitory effect of this compound on ATP synthase activity.
Materials:
-
Inverted membrane vesicles (IMVs) from the mycobacterial species of interest
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2)
-
This compound stock solution (in DMSO)
-
ADP solution
-
Luciferin-luciferase ATP detection reagent
-
Substrate for the respiratory chain (e.g., NADH or succinate)
-
Luminometer
Procedure:
-
Prepare IMVs from a mid-log phase mycobacterial culture by French press or sonication followed by ultracentrifugation.
-
In a luminometer tube or a white 96-well plate, combine the assay buffer, IMVs, and varying concentrations of this compound. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the respiratory substrate (e.g., NADH) and ADP.
-
Immediately add the luciferin-luciferase reagent.
-
Measure the luminescence signal over time. The rate of ATP synthesis is proportional to the rate of increase in luminescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Workflow for the ATP synthesis inhibition assay using IMVs.
Protocol 3: Low Oxygen Recovery Assay (LORA) for Non-replicating Mycobacteria
This protocol assesses the activity of this compound against mycobacteria in a non-replicating, hypoxic state.
Materials:
-
Mycobacterial strain expressing a reporter gene (e.g., luciferase)
-
Dubos Tween Albumin Broth
-
This compound stock solution (in DMSO)
-
Anaerobic chamber or hypoxic incubator
-
Microplate reader for luminescence or fluorescence
Procedure:
-
Grow the reporter mycobacterial strain to mid-log phase and then adapt it to low oxygen conditions in a sealed container with a limited headspace for several weeks.
-
In a 96-well plate, prepare serial dilutions of this compound.
-
Add the hypoxia-adapted mycobacterial culture to each well.
-
Incubate the plate under anaerobic conditions for 10 days.
-
After the anaerobic incubation, transfer the plate to an aerobic incubator for a "recovery" period of 24-48 hours.
-
Measure the reporter signal (e.g., luminescence).
-
The MIC is defined as the lowest concentration of the compound that prevents the recovery of the reporter signal.
Concluding Remarks
This compound is a powerful tool for investigating mycobacterial bioenergetics. Its specific inhibition of the F1Fo-ATP synthase allows for the targeted study of the consequences of ATP depletion on mycobacterial physiology, persistence, and drug susceptibility. The protocols provided herein offer a framework for researchers to evaluate the efficacy of this compound and similar compounds, and to further elucidate the critical role of bioenergetics in mycobacterial survival and pathogenesis. The potent activity of TBAJ-5307, especially in combination with other antibiotics, suggests promising avenues for the development of novel therapeutic strategies against challenging mycobacterial infections.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(rac)-TBAJ-5307 solubility issues and solutions
Welcome to the technical support center for (rac)-TBAJ-5307. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions for my in vitro experiments. Is this expected?
A1: Yes, this is a common challenge. This compound belongs to the diarylquinoline class of compounds, which are often characterized by their poor water solubility.[1] It is a lipophilic molecule, and therefore, preparing a stock solution in an organic solvent is the recommended first step.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial solvent for creating high-concentration stock solutions of poorly soluble compounds.[3] For TBAJ-5307, a stock solution of 10 mM in DMSO has been reported.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common when diluting a compound from an organic solvent into an aqueous medium.[3] To mitigate this, it is crucial to add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[3] Additionally, keeping the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.5%) is recommended, as higher concentrations can be cytotoxic and may affect your experimental results.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A4: If DMSO is not compatible with your assay, other water-miscible organic solvents such as ethanol (B145695), methanol, or dimethylformamide (DMF) can be considered. It is essential to perform a vehicle control with the chosen solvent to account for any potential effects on your experiment.
Q5: Can I use pH adjustments to improve the solubility of this compound?
A5: As a diarylquinoline, this compound is likely a weak base. Therefore, adjusting the pH of your aqueous solution to be more acidic may improve its solubility. However, it is critical to ensure that the pH change does not negatively impact your experimental system (e.g., cell viability or enzyme activity).
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | Increase the solvent volume to lower the concentration. Gentle heating (e.g., 37°C) or sonication can also aid dissolution. |
| Precipitation occurs upon dilution into aqueous media. | The compound has "crashed out" due to poor aqueous solubility. | Pre-warm the aqueous medium to 37°C and add the DMSO stock solution dropwise while vortexing vigorously. Consider using a co-solvent system or solubility enhancers like cyclodextrins. |
| Inconsistent or poor results in biological assays. | Compound aggregation or precipitation in the assay medium. | Visually inspect the final solution for any turbidity. If possible, use techniques like dynamic light scattering (DLS) to check for aggregates. Lowering the final compound concentration may also help. |
| High background or off-target effects in assays. | The solvent (e.g., DMSO) is interfering with the assay. | Reduce the final concentration of the organic solvent to the lowest effective level (typically ≤ 0.5%). Always include a vehicle control in your experimental design. |
Quantitative Data on Solubility and Solvents
While specific quantitative solubility data for this compound in a range of solvents is not widely published, the following table provides a summary of known information and general guidance for selecting solvents for poorly soluble compounds.
| Solvent | Polarity Index | Known Solubility of TBAJ-5307 | General Use in Biological Assays | Notes |
| Water | 10.2 | Poor | Ideal for final assay conditions | Diarylquinolines are generally highly insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 10 mM | Universal solvent for stock solutions. | Generally well-tolerated by cells at concentrations ≤ 0.5%. |
| Ethanol (EtOH) | 5.2 | Not Reported | Can be used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. |
| Methanol (MeOH) | 6.6 | Not Reported | An alternative to ethanol with higher polarity. | Generally more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | Not Reported | A stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO; use with caution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) and transfer it to a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound and the desired stock concentration (10 mM), calculate the required volume of DMSO.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Sonication (if necessary): If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once completely dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Pre-warm Medium: If applicable to your experiment, pre-warm the aqueous medium to 37°C.
-
Prepare for Dilution: Place the required volume of the pre-warmed aqueous medium in a sterile tube.
-
Dilution: While vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Final Mix: Continue to vortex the solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Before use, visually inspect the final solution for any signs of precipitation or turbidity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium without the compound.
Visualizations
References
Technical Support Center: Optimizing (rac)-TBAJ-5307 Concentration for MIC Assays
Welcome to the technical support center for the optimization of (rac)-TBAJ-5307 concentration in Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining accurate and reproducible results in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent diarylquinoline compound investigated for its activity against non-tuberculous mycobacteria (NTM). It functions as a broad-spectrum inhibitor of the F1FO-ATP synthase, an essential enzyme for bacterial energy production.[1][2][3] Specifically, TBAJ-5307 targets the F_O domain of this enzyme, which disrupts proton translocation and ultimately leads to the depletion of intracellular ATP, inhibiting bacterial growth.[1][2][3][4]
Q2: What are the reported MIC values for TBAJ-5307?
TBAJ-5307 has demonstrated high potency, with activity in the low nanomolar range against various NTM species. For example, against Mycobacterium abscessus (Mab), the reported MIC50 values are as low as 4.5 nM for the smooth strain and 6 nM for the rough strain.[5]
Q3: this compound is a lipophilic compound. How does this affect the MIC assay?
Lipophilic compounds can present challenges in aqueous-based assays like broth microdilution MICs. Poor solubility can lead to compound precipitation, resulting in inaccurate and inconsistent MIC values. It is crucial to employ appropriate solvents and potentially surfactants to ensure the compound remains solubilized in the test medium.
Q4: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not extensively published, for lipophilic compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
Troubleshooting Guide
This guide addresses common issues encountered during MIC assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values across replicates | - Compound precipitation due to poor solubility.- Pipetting errors during serial dilutions.- Variability in bacterial inoculum density. | - Visually inspect plates for precipitation. Consider using a surfactant like Tween-80 (at a low, non-inhibitory concentration, e.g., 0.05%) to improve solubility.[6]- Ensure proper mixing and use calibrated pipettes.- Standardize the inoculum preparation to a 0.5 McFarland standard. |
| "Skipped wells" (growth at higher concentrations but not at lower concentrations) | - Compound precipitation at higher concentrations.- Contamination of a single well. | - Repeat the assay, paying close attention to solubility and mixing at each dilution step.- Use strict aseptic techniques to prevent contamination. |
| No bacterial growth in the positive control well | - Inactive bacterial inoculum.- Contamination of the growth medium. | - Use a fresh bacterial culture for inoculum preparation.- Ensure the sterility of the growth medium and all reagents. |
| Higher than expected MIC values | - Compound degradation.- Adsorption of the compound to plastic surfaces. | - Prepare fresh stock solutions. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.- Consider using low-binding microtiter plates.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on standard CLSI guidelines and adapted for lipophilic compounds.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Mycobacterium abscessus)
-
Sterile, 96-well microtiter plates (low-binding plates recommended)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 100X stock solution of this compound in 100% DMSO. For example, to achieve a final highest concentration of 10 µM in the assay, prepare a 1 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (e.g., Middlebrook 7H10 or Tryptic Soy Agar), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of the microtiter plate except the first column.
-
Add 2 µL of the 100X this compound stock solution to the first well of each row to be tested, resulting in a 1:50 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
The final DMSO concentration should not exceed 1%.
-
-
Controls:
-
Positive Control (Growth Control): 100 µL of CAMHB + 100 µL of bacterial suspension.
-
Negative Control (Sterility Control): 200 µL of CAMHB.
-
Solvent Control: 100 µL of CAMHB with the highest concentration of DMSO used in the assay + 100 µL of bacterial suspension.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 30°C for 3-5 days for M. abscessus).
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or with a plate reader.
-
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Mechanism of action of this compound on F1FO-ATP synthase.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TBAJ-5307 | Non-tuberculous mycobacteria inhibitor | Probechem Biochemicals [probechem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
(rac)-TBAJ-5307 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of (rac)-TBAJ-5307. This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, with a focus on differentiating on-target efficacy from potential off-target effects.
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
Scenario: You observe significant cytotoxicity in a mammalian cell line at concentrations close to the effective concentration against non-tuberculous mycobacteria (NTM).
Possible Cause: While TBAJ-5307 is reported to have low toxicity, off-target interactions can sometimes lead to unexpected cytotoxicity in certain cell types. This could be due to inhibition of host cell ATP synthase or other cellular targets.
Troubleshooting and Resolution:
| Step | Action | Rationale | Expected Outcome |
| 1 | Determine the Selectivity Index (SI) | Calculate the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., Vero, HepG2) to the effective concentration (EC50 or MIC50) against the target NTM species. | A high SI (>10) suggests that the observed efficacy is likely due to on-target activity. A low SI (<10) may indicate potential off-target cytotoxicity. |
| 2 | Cellular ATP Assay | Measure intracellular ATP levels in the mammalian cell line after treatment with TBAJ-5307 at various concentrations. | A significant decrease in ATP levels would suggest that the cytotoxicity might be due to off-target inhibition of the host cell's mitochondrial ATP synthase. |
| 3 | Control Compound Comparison | Include a well-characterized ATP synthase inhibitor with known effects on mammalian cells (e.g., oligomycin) as a positive control. | This will help to benchmark the effects of TBAJ-5307 against a compound with a known mechanism of off-target toxicity. |
| 4 | Rescue Experiment | Supplement the cell culture medium with a readily metabolizable energy source that bypasses mitochondrial ATP synthesis, such as pyruvate (B1213749) or uridine. | If the cytotoxicity is mitigated, it further supports the hypothesis of off-target effects on cellular energy metabolism. |
Quantitative Data Summary: TBAJ-5307 Efficacy and Cytotoxicity
| Organism/Cell Line | Parameter | Value | Reference |
| M. abscessus (Smooth strain) | MIC50 | 4.5 nM | [Probechem] |
| M. abscessus (Rough strain) | MIC50 | 6 nM | [Probechem] |
| M. avium | MIC50 | 1.8 ± 0.2 nM | |
| African green monkey Vero cells | Cytotoxicity | Not specified, but described as non-toxic in the study |
Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
Scenario: TBAJ-5307 shows high potency in vitro against your NTM strain, but in vivo experiments in an animal model show reduced efficacy or unexpected toxicity at therapeutic doses.
Possible Cause: This discrepancy can arise from several factors, including poor pharmacokinetic properties, rapid metabolism, or off-target effects that manifest at the systemic level. For instance, off-target interactions with host proteins could lead to adverse effects that limit the achievable therapeutic window.
Troubleshooting and Resolution:
| Step | Action | Rationale | Expected Outcome |
| 1 | Pharmacokinetic (PK) Analysis | Determine the absorption, distribution, metabolism, and excretion (ADME) profile of TBAJ-5307 in the animal model. | This will reveal if the compound is reaching the site of infection at sufficient concentrations and for an adequate duration. |
| 2 | In Vivo Toxicity Assessment | Conduct a dose-escalation study in uninfected animals to identify the maximum tolerated dose (MTD). | This will establish the safety window of the compound and help to identify any dose-limiting toxicities. |
| 3 | hERG Channel Assay | Perform an in vitro assay to assess the potential for TBAJ-5307 to inhibit the hERG potassium channel. | Inhibition of the hERG channel is a known off-target effect of some diarylquinolines and can lead to cardiotoxicity. |
| 4 | Broad Kinase Panel Screening | Screen TBAJ-5307 against a panel of human kinases. | This will identify any potential off-target kinase inhibition that could contribute to in vivo toxicity or altered efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diarylquinoline that acts as a potent inhibitor of the F1Fo-ATP synthase in mycobacteria. It specifically targets the F_o_ domain of the enzyme, which disrupts the proton motive force and leads to a depletion of cellular ATP, ultimately causing bacterial death.
Q2: Are there any known off-target effects for the diarylquinoline class of compounds?
A2: Yes, the first-generation diarylquinoline, bedaquiline, has been associated with off-target effects, most notably the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation. Second-generation diarylquinolines have been developed to mitigate these off-target effects.
Q3: Is this compound known to be toxic to mammalian cells?
A3: The available literature suggests that TBAJ-5307 is not toxic to mammalian cells at concentrations effective against NTM. However, it is always recommended for researchers to perform their own cytotoxicity assays in the specific cell lines being used in their experiments.
Q4: How can I proactively screen for potential off-target effects of TBAJ-5307?
A4: A tiered approach is recommended. Start with in silico predictions of potential off-targets. Follow this with broad in vitro screening panels, such as a kinase panel and a safety panel that includes targets like hERG and various GPCRs. For a more unbiased approach, consider proteome-wide methods like the Cellular Thermal Shift Assay (CETSA).
Q5: What is the difference between on-target and off-target effects?
A5: On-target effects are the desired therapeutic outcomes resulting from the drug binding to its intended target (in this case, mycobacterial F-ATP synthase). Off-target effects are unintended pharmacological actions that occur when a drug binds to proteins other than its intended target, which can lead to adverse side effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
This protocol provides a method to assess the binding of TBAJ-5307 to its intended target and other proteins within intact cells.
Principle: The binding of a ligand (drug) can stabilize a target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Culture and Treatment:
-
Culture your mammalian cell line of interest to 80-90% confluency.
-
Treat the cells with TBAJ-5307 at the desired concentration (e.g., 10x EC50) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target of interest (e.g., a subunit of ATP synthase) or by mass spectrometry for a proteome-wide analysis.
-
Quantify the band intensities or peptide abundances.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
-
Protocol 2: In Vitro hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol outlines the gold-standard method for assessing the potential cardiotoxicity of a compound.
Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the hERG potassium channel in cells engineered to express the channel.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture the cells under standard conditions.
-
-
Electrophysiological Recording:
-
Prepare a single-cell suspension and place it in a recording chamber on an inverted microscope.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (a "gigaseal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG channel currents.
-
-
Compound Application:
-
Record baseline hERG currents.
-
Perfuse the recording chamber with a solution containing TBAJ-5307 at various concentrations.
-
Record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of TBAJ-5307.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: A general workflow for off-target effect screening.
Caption: On-target vs. potential off-target effects of TBAJ-5307.
Technical Support Center: (rac)-TBAJ-5307 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-TBAJ-5307 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the F1Fo-ATP synthase in nontuberculous mycobacteria (NTM).[1][2][3][4][5] It specifically targets the F_O domain of the enzyme, which is involved in proton translocation. By binding to this domain, it prevents the rotation of the c-ring, thereby blocking proton movement and inhibiting ATP synthesis. This leads to a depletion of intracellular ATP, ultimately inhibiting bacterial growth.
Q2: What is the spectrum of activity of this compound?
This compound is a broad-spectrum anti-NTM inhibitor, active at low nanomolar concentrations against both fast- and slow-growing NTMs, as well as clinical isolates.
Q3: How should I dissolve and store this compound?
It is recommended to dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is advised to aliquot and store them to avoid repeated freeze-thaw cycles. Recommended storage conditions are at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What are the known off-target effects of this compound?
The available literature suggests that this compound is specific for the mycobacterial F-ATP synthase and does not significantly affect biofilm formation or the growth of planktonic bacteria such as Pseudomonas aeruginosa or Escherichia coli. However, as with any potent inhibitor, the possibility of off-target effects, especially at higher concentrations, should be considered. It is always good practice to include appropriate controls in your experiments to monitor for potential cytotoxicity or other off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Minimum Inhibitory Concentration (MIC) Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound, like other diarylquinolines, can be prone to precipitation in aqueous media. Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) to maintain solubility. When diluting from a DMSO stock, perform serial dilutions in DMSO before the final dilution into the aqueous assay medium. Visually inspect for any signs of precipitation. |
| Incorrect Inoculum Density | An incorrect bacterial inoculum density can significantly affect MIC values. Ensure your mycobacterial culture is in the mid-logarithmic growth phase and standardize the inoculum to a 0.5 McFarland standard. |
| Media Composition | The composition of the culture medium can influence the activity of the compound. For mycobacteria, Middlebrook 7H9 broth supplemented with OADC is commonly used. Ensure the media is properly prepared and the pH is within the optimal range for bacterial growth. |
| Compound Degradation | Ensure that the stock solution of this compound has been stored correctly and is within its stability period. If in doubt, prepare a fresh stock solution. |
Issue 2: No ATP Depletion Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Lysis | The BacTiter-Glo™ assay relies on efficient cell lysis to release ATP. While the reagent contains a lysis buffer, the thick cell wall of mycobacteria may require additional optimization. Consider extending the incubation time with the BacTiter-Glo™ reagent or incorporating a pre-lysis step. |
| Low Bacterial Cell Number | A low number of viable bacteria will result in a low basal ATP level, making it difficult to detect a significant decrease upon treatment. Ensure you have a sufficient number of metabolically active cells at the start of the experiment. |
| Incorrect Assay Timing | ATP depletion is a dynamic process. The optimal time point to measure ATP levels after treatment may vary depending on the mycobacterial species and the concentration of the inhibitor. Perform a time-course experiment to determine the optimal incubation time. |
| Reagent Preparation and Storage | Ensure the BacTiter-Glo™ reagent is prepared and stored according to the manufacturer's instructions. The luciferase enzyme is sensitive to degradation. |
Issue 3: Difficulty in Interpreting Checkerboard Assay Results for Synergy
| Possible Cause | Troubleshooting Steps |
| Inaccurate MIC Determination | The calculation of the Fractional Inhibitory Concentration (FIC) index relies on accurate MIC values for the individual drugs. Ensure that the MICs for this compound and the combination drug are determined accurately and reproducibly. |
| Complex Drug Interactions | Synergy, additivity, and antagonism are points on a continuum. The interpretation of the FIC index should be done carefully. It is advisable to repeat the checkerboard assay to ensure the results are consistent. |
| Experimental Setup Errors | Checkerboard assays require precise serial dilutions and pipetting. Any errors in the preparation of the drug concentration gradients can lead to misleading results. Use calibrated pipettes and be meticulous in your plate setup. |
Data Presentation
Table 1: In Vitro Activity of this compound against various Mycobacterial Strains
| Mycobacterial Strain | MIC50 (nM) |
| M. abscessus subsp. abscessus (Smooth variant) | 4.5 ± 0.9 |
| M. abscessus subsp. abscessus (Rough variant) | 6.0 ± 1.2 |
| M. bolletii | 2.7 ± 0.9 |
| M. massiliense | 5.2 ± 1.5 |
| M. avium | 1.8 ± 0.2 |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a general guideline for determining the MIC of this compound against mycobacteria using the broth microdilution method.
Materials:
-
This compound stock solution in DMSO
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Mycobacterial culture in mid-log phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 50 µL. Include a drug-free control well.
-
Adjust the mycobacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for the appropriate duration depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).
ATP Depletion Assay
This protocol provides a general method for measuring intracellular ATP levels in mycobacteria treated with this compound.
Materials:
-
This compound stock solution in DMSO
-
Mycobacterial culture in mid-log phase
-
BacTiter-Glo™ Microbial Cell Viability Assay kit
-
Opaque-walled 96-well microtiter plates
-
Luminometer
Procedure:
-
Prepare a suspension of mycobacterial cells in fresh culture medium.
-
Add the bacterial suspension to the wells of an opaque-walled 96-well plate.
-
Add different concentrations of this compound to the wells. Include a DMSO control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to the control indicates ATP depletion.
Checkerboard Assay for Synergy Testing
This protocol describes a general method to assess the synergistic effect of this compound with another antimicrobial agent.
Materials:
-
This compound stock solution in DMSO
-
Stock solution of the second antimicrobial agent
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
Mycobacterial culture in mid-log phase
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis.
-
The final volume in each well containing the drug combination should be 50 µL. Include wells with each drug alone as controls.
-
Prepare a standardized mycobacterial inoculum as described in the MIC assay protocol.
-
Add 50 µL of the bacterial suspension to each well.
-
Incubate the plate at 37°C for the appropriate duration.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC_A + FIC_B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FIC index ≤ 0.5 indicates synergy; 0.5 < FIC index ≤ 4 indicates an additive or indifferent effect; FIC index > 4 indicates antagonism.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Experimental workflow for the MIC assay.
Caption: Mechanism of action of this compound.
References
improving the stability of (rac)-TBAJ-5307 in solution
Welcome to the Technical Support Center for (rac)-TBAJ-5307. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
Researchers may encounter challenges with the stability of this compound in solution, leading to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving these issues.
Issue: Loss of Compound Activity or Inconsistent Results Over Time
This is a primary indicator that this compound may be degrading in your experimental setup. The following workflow can help you troubleshoot the problem.
Frequently Asked Questions (FAQs)
Preparation and Storage of Stock Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in DMSO at a concentration of 10 mM. For consistent results, it is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect compound solubility and stability.
Q2: How should I store stock solutions of this compound?
A2: Proper storage is critical for maintaining the integrity of the compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | Store in a desiccator to prevent moisture absorption. |
| In DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| In DMSO | -20°C | Up to 6 months | Aliquoting is highly recommended. |
Q3: I see precipitation in my DMSO stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Always visually inspect the solution to ensure it is clear before use. To prevent this, consider storing the compound at a slightly lower concentration or preparing fresh solutions more frequently.
Stability in Aqueous Solutions
Q4: My compound seems to be degrading in my aqueous assay buffer. What are the likely causes?
A4: Degradation in aqueous solutions can be caused by several factors:
-
pH-dependent hydrolysis: this compound is a diarylquinoline. Similar compounds, like bedaquiline, exhibit pH-dependent stability and are more stable in neutral aqueous conditions.[1][2][3] Acidic or basic conditions may accelerate degradation.
-
Oxidation: Exposure to oxygen in the air can lead to oxidative degradation of the compound.
-
Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade.
Q5: How can I improve the stability of this compound in my aqueous experimental media?
A5: To enhance stability, consider the following:
-
Buffer pH: If your experimental conditions allow, maintain a neutral pH (around 7.4) in your aqueous buffer.
-
Minimize Exposure to Light: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Limit Air Exposure: For long-term experiments, consider purging the headspace of your container with an inert gas like argon or nitrogen to minimize oxidation.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.
Experimental Best Practices
Q6: I am observing high variability in my assay results. Could this be related to compound stability?
A6: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable outcomes. It is important to ensure that the compound is stable for the entire duration of the assay.
Q7: How can I test the stability of this compound in my specific experimental conditions?
A7: You can perform a simple stability study. A general protocol is provided below.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time and at a given temperature.
Materials:
-
This compound
-
High-purity DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your pre-warmed aqueous buffer to the final experimental concentration.
-
Time Point Zero (T=0): Immediately after dilution, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C), protected from light.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC to measure the peak area of this compound.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to visualize the degradation profile.
The following diagram illustrates the workflow for this stability assessment.
References
Technical Support Center: (rac)-TBAJ-5307 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-TBAJ-5307. The following sections offer detailed protocols and guidance for assessing the cytotoxicity of this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the racemate of TBAJ-5307. The levorotatory enantiomer, TBAJ-5307, is a potent anti-non-tuberculous mycobacteria (NTM) inhibitor that targets the F-ATP synthase, leading to depletion of intrabacterial ATP.[1][2][3][4] While its primary target is in mycobacteria, it is crucial to assess its cytotoxic effects on mammalian cells to determine its therapeutic window.
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
The choice of cell line should be guided by the intended therapeutic application of the compound. For general screening, commonly used cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver cancer), and A549 (human lung carcinoma) are recommended. If a specific organ toxicity is a concern, primary cells or cell lines derived from that organ should be used.
Q3: What are the recommended initial concentration ranges for cytotoxicity testing of this compound?
Since the anti-mycobacterial activity of the active enantiomer is in the low nanomolar range, a broad concentration range should be tested for cytotoxicity in mammalian cells.[1] A suggested starting range is from 0.01 µM to 100 µM, with logarithmic dilutions.
Q4: How should I interpret the "rac" in this compound in the context of cytotoxicity?
"rac" stands for racemate, meaning it is a 1:1 mixture of two enantiomers (mirror-image isomers). It is important to note that the biological activity and toxicity of enantiomers can differ significantly. The levorotatory enantiomer of TBAJ-5307 is highly potent against mycobacteria, while the dextrorotatory enantiomer shows no significant activity.[1] It is possible that the enantiomers also have different cytotoxic profiles in mammalian cells. Further studies may be required to assess the cytotoxicity of the individual enantiomers.
Experimental Protocols and Troubleshooting
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][5][6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or medium. Phenol (B47542) red in the medium. | Use sterile, fresh reagents. Use phenol red-free medium during the MTT incubation step.[7] |
| Low absorbance readings | Insufficient cell number. Short incubation time with MTT. | Optimize cell seeding density. Increase MTT incubation time until purple formazan crystals are visible. |
| Inconsistent results between replicates | Uneven cell seeding. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.[7] |
| Compound interference | This compound may directly reduce MTT. | Run a cell-free control with the compound and MTT to check for direct reduction. If interference occurs, consider an alternative assay like the LDH assay.[7] |
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[8]
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.
-
Absorbance Reading: Add a stop solution and measure the absorbance at 490 nm.
Troubleshooting Guide: LDH Assay
| Issue | Potential Cause | Recommended Solution |
| High background in control wells | Serum in the medium contains LDH. Spontaneous cell death. | Use serum-free or low-serum medium for the assay period. Ensure cells are healthy and not overgrown.[9] |
| Low signal in positive control | Incomplete cell lysis. | Ensure the lysis buffer is effective and incubation time is sufficient. |
| Treated samples show low LDH release but microscopy shows cell death | Compound inhibits LDH enzyme activity. Assay performed too early. | Test for direct LDH inhibition by the compound. Increase the treatment duration as LDH is released in later stages of cell death.[9] |
Apoptosis Assessment: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Caption: Hypothetical signaling pathway of Rac-mediated apoptosis.
Further investigation would be required to determine if this compound has any off-target effects on Rac GTPase signaling in mammalian cells. This could involve specific assays to measure Rac activation or the expression of downstream effectors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
common pitfalls in (rac)-TBAJ-5307 experiments
Welcome to the technical support center for (rac)-TBAJ-5307. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this potent anti-non-tuberculous mycobacteria (NTM) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of the diarylquinoline TBAJ-5307. The levorotatory enantiomer, (-)-TBAJ-5307, is a highly potent inhibitor of the F1FO-ATP synthase in non-tuberculous mycobacteria (NTM).[1][2][3][4] It specifically targets the FO domain of the ATP synthase, which disrupts proton translocation and leads to the depletion of intracellular ATP, thereby inhibiting bacterial growth.[1] The dextrorotatory enantiomer, (+)-TBAJ-5307, has been shown to have no significant activity.
Q2: What is the spectrum of activity of TBAJ-5307?
A2: TBAJ-5307 has demonstrated broad-spectrum activity against both fast- and slow-growing NTM, including clinical isolates. It is highly potent against species such as Mycobacterium abscessus and Mycobacterium avium. However, it does not show activity against other bacteria like Pseudomonas aeruginosa or Escherichia coli, indicating its specificity for the mycobacterial F-ATP synthase.
Q3: Is TBAJ-5307 bactericidal or bacteriostatic?
A3: In the described studies, TBAJ-5307 was found to be bacteriostatic against M. abscessus at concentrations up to 30-fold its MIC50.
Q4: What are the recommended storage conditions and solubility of TBAJ-5307?
A4: For solid powder, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended. When in solvent, it should be stored at -80°C for up to 6 months. TBAJ-5307 is soluble in DMSO at a concentration of 10 mM.
Q5: Has any in vivo toxicity been observed with TBAJ-5307?
A5: In studies using a zebrafish model of infection, TBAJ-5307 was found to be efficacious without inducing toxicity. Similarly, in ex vivo studies using THP-1 macrophages, no visual alterations to the cell membrane, form, or size were observed at effective concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values | 1. Use of racemic mixture vs. pure enantiomer. 2. Variation in bacterial strain (smooth vs. rough morphotypes). 3. Differences in growth media and conditions. | 1. Ensure the use of the levorotatory enantiomer, (-)-TBAJ-5307, for highest potency. The racemate has lower activity. 2. Be aware that MIC values can differ between strains. Report results for specific strains used. 3. Standardize growth media (e.g., Middlebrook 7H9 broth) and incubation conditions for all experiments. |
| Low or no activity observed | 1. Incorrect enantiomer used. 2. Compound degradation. 3. Testing against non-susceptible organisms. | 1. As noted above, the dextrorotatory enantiomer is inactive. Use the levorotatory form. 2. Follow recommended storage conditions to prevent degradation. 3. Confirm that the target organism is an NTM species. TBAJ-5307 is not effective against bacteria like E. coli or P. aeruginosa. |
| Difficulty with solubility in aqueous media | Inherent low aqueous solubility of the compound. | Prepare a stock solution in a suitable solvent such as DMSO (e.g., 10 mM) and then dilute to the final concentration in your aqueous experimental medium. Ensure the final solvent concentration is compatible with your assay and include a solvent-only control. |
| Variability in ATP depletion assay results | 1. Differences in bacterial cell density. 2. Inconsistent timing of measurements. 3. Issues with the ATP measurement kit. | 1. Standardize the bacterial inoculum for each experiment. 2. Measure ATP levels at consistent time points after compound addition. 3. Ensure the ATP detection reagent (e.g., BacTiter-Glo) is properly prepared and used according to the manufacturer's instructions. |
| Unexpected results in drug combination studies | The interaction between TBAJ-5307 and other antibiotics can be complex (additive vs. synergistic). | Use a checkerboard titration assay to systematically evaluate the interaction. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the nature of the interaction. |
Data Presentation
Table 1: In Vitro Potency of TBAJ-5307 and Comparators against M. abscessus
| Compound | Strain/Assay | MIC50 (nM) | IC50 (nM) |
| This compound | M. abscessus ATCC 19977 | 150 ± 40 | - |
| TBAJ-5307 | M. abscessus (Smooth) | 4.5 ± 0.9 | 7 ± 0.3 (ATP synthesis) |
| M. abscessus (Rough) | 6 ± 1.2 | 15 ± 1.4 (ATP synthesis) | |
| Inverted-membrane vesicles (R variant) | - | 1.4 ± 0.5 (ATP formation) | |
| Bedaquiline (BDQ) | M. abscessus (Smooth) | 53 ± 8.2 | 60 ± 12.5 (ATP synthesis) |
| M. abscessus (Rough) | 74 ± 4 | 148 ± 9.6 (ATP synthesis) | |
| TBAJ-876 | M. abscessus (Smooth) | 22 ± 2.9 | 106 ± 20 (ATP synthesis) |
| M. abscessus (Rough) | 63 ± 3.8 | 193 ± 35 (ATP synthesis) |
Data extracted from Ragunathan P, et al. J Biol Chem. 2024.
Table 2: Potency of TBAJ-5307 and Comparators against M. avium
| Compound | MIC50 (nM) |
| TBAJ-5307 | 1.8 ± 0.2 |
| Bedaquiline (BDQ) | 184 ± 23 |
| TBAJ-876 | 64 ± 4.8 |
Data extracted from Ragunathan P, et al. J Biol Chem. 2024.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the methodology for determining the MIC of TBAJ-5307 against M. abscessus.
-
Bacterial Culture: Grow M. abscessus in complete Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% tyloxapol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in a 96-well plate.
-
Inoculation: Inoculate the wells with a suspension of M. abscessus to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 3-5 days.
-
Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD600) or using a resazurin-based assay.
-
Analysis: The MIC50 is defined as the lowest concentration of the compound that inhibits bacterial growth by 50% compared to the untreated control.
2. Intracellular ATP Depletion Assay
This protocol measures the effect of TBAJ-5307 on ATP levels within mycobacterial cells.
-
Bacterial Culture and Preparation: Grow M. abscessus to mid-log phase. Harvest the cells by centrifugation and resuspend them in fresh growth medium to a standardized density.
-
Compound Treatment: Add varying concentrations of TBAJ-5307 to the bacterial suspension. Include an untreated control and a solvent (DMSO) control.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours) at 37°C.
-
ATP Measurement: Use a commercial ATP detection kit, such as BacTiter-Glo™, according to the manufacturer's instructions. This typically involves adding the reagent to the cell suspension, incubating for a short period to lyse the cells and stabilize the luciferase reaction, and then measuring luminescence.
-
Analysis: The IC50 is the concentration of TBAJ-5307 that reduces intracellular ATP levels by 50% compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound on the F1FO-ATP synthase.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring (rac)-TBAJ-5307 Efficacy in Biofilms
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the efficacy of (rac)-TBAJ-5307 against bacterial biofilms.
Introduction to this compound and Biofilms
This compound is the racemic mixture of TBAJ-5307, a potent inhibitor of the F1Fo-ATP synthase in non-tuberculous mycobacteria (NTM)[1][2]. Its primary mechanism of action involves the depletion of intracellular ATP, leading to bacterial cell death[1][3][4]. Current research indicates that TBAJ-5307 is highly effective against planktonic NTM but does not directly alter biofilm formation in species such as Pseudomonas aeruginosa and Escherichia coli. However, its efficacy against the viable bacteria residing within a biofilm, especially in combination with other antimicrobial agents, is a critical area of investigation.
This guide provides standardized protocols and troubleshooting advice to help researchers accurately assess the potential impact of this compound on bacterial viability within a biofilm context.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on biofilms?
A1: Based on current data, this compound is not expected to have a direct effect on the biofilm matrix itself. A study on its enantiomer, TBAJ-5307, showed no significant difference in biofilm biomass of P. aeruginosa and E. coli after treatment. The primary efficacy of this compound is anticipated to be the killing of metabolically active bacteria within the biofilm by inhibiting ATP synthesis. Therefore, assays measuring bacterial viability are more relevant than those measuring total biofilm mass.
Q2: Which assays are recommended to measure the efficacy of this compound against biofilms?
A2: A multi-assay approach is recommended to get a comprehensive understanding of the compound's activity.
-
To measure total biofilm biomass: The Crystal Violet (CV) assay is a standard method. However, given the mechanism of this compound, significant changes in CV staining are not expected.
-
To measure metabolic activity of cells within the biofilm: The MTT assay is recommended. This colorimetric assay measures the metabolic activity of viable cells.
-
To enumerate viable cells within the biofilm: Colony-Forming Unit (CFU) counting is the gold standard. This method involves physically disrupting the biofilm and plating serial dilutions to count viable bacteria.
Q3: How should I design my experiment to test this compound's efficacy?
A3: Your experimental design should include the following:
-
Controls: Include a negative control (vehicle-treated biofilm), a positive control (a known anti-biofilm agent), and a planktonic culture control to compare susceptibility.
-
Concentrations: Test a range of this compound concentrations, including those above and below the Minimum Inhibitory Concentration (MIC) for planktonic bacteria.
-
Time points: Assess efficacy at different time points to understand the kinetics of the compound's action.
-
Replicates: Use at least three biological replicates for each condition to ensure statistical significance.
Experimental Protocols and Troubleshooting Guides
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay stains the extracellular matrix and attached cells, providing a measure of the total biofilm biomass.
Experimental Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate for 24-48 hours.
-
Treatment: Carefully remove the planktonic bacteria and add fresh medium containing the desired concentrations of this compound. Incubate for the desired treatment period.
-
Washing: Discard the medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes.
-
Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader.
Troubleshooting Guide: Crystal Violet Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent pipetting of bacterial culture or washing steps. Edge effects due to evaporation. | Ensure the bacterial inoculum is well-mixed. Standardize the washing technique by gently submerging the plate in water instead of direct pipetting. Avoid using the outer wells of the plate or fill them with sterile water. |
| Weak or no biofilm formation in the negative control | The bacterial strain is a poor biofilm former. Inappropriate growth medium or incubation conditions. | Use a known biofilm-forming strain as a positive control. Optimize growth conditions (e.g., medium composition, incubation time, static vs. shaking). |
| High background staining in blank wells | Insufficient washing. Crystal violet solution is too concentrated or has precipitated. | Increase the number and vigor of washing steps. Filter the crystal violet solution before use. |
| Inconsistent staining | Incomplete removal of planktonic cells. Biofilm detached during washing. | Be gentle during the washing steps. Ensure fixation with methanol is complete. |
MTT Assay for Metabolic Activity of Biofilm Cells
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.
Experimental Protocol:
-
Biofilm Formation and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol.
-
Washing: After treatment, gently wash the wells twice with PBS.
-
MTT Addition: Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low absorbance readings | Low cell viability. Insufficient incubation time with MTT. | Ensure a sufficient number of viable cells in the biofilm. Increase the incubation time with MTT, but be mindful of potential toxicity. |
| High background absorbance | Contamination of the culture medium. The test compound interferes with the MTT assay. | Use sterile techniques. Run a control with the compound in cell-free medium to check for direct reduction of MTT. |
| Incomplete solubilization of formazan crystals | Insufficient volume or mixing of the solubilization solvent. | Ensure the entire formazan precipitate is in contact with the solvent and mix gently by pipetting. |
| High variability between replicates | Uneven metabolic activity within the biofilm. Inconsistent pipetting. | Ensure a mature and uniform biofilm has formed. Use precise pipetting techniques. |
Colony-Forming Unit (CFU) Counting for Viable Cell Enumeration
This method provides a direct count of viable bacterial cells that can replicate and form colonies.
Experimental Protocol:
-
Biofilm Formation and Treatment: Grow and treat biofilms in a 96-well plate as previously described.
-
Biofilm Disruption: After treatment, wash the wells with PBS. Add 200 µL of PBS to each well and disrupt the biofilm by vigorous pipetting and scraping the well surface with a pipette tip. Sonication can also be used but must be optimized to avoid cell death.
-
Serial Dilution: Transfer the bacterial suspension to a microcentrifuge tube and perform serial 10-fold dilutions in PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto agar (B569324) plates.
-
Incubation: Incubate the plates at the optimal temperature until colonies are visible.
-
Counting: Count the number of colonies on plates with 30-300 colonies and calculate the CFU per well.
Troubleshooting Guide: CFU Counting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate or highly variable CFU counts | Incomplete disruption of the biofilm, leading to bacterial clumps being counted as single colonies. Cell death during the disruption process. | Optimize the biofilm disruption method (e.g., vortexing with sterile beads, sonication). Use a viability stain to assess cell death during disruption. |
| No colonies on the plates | The treatment was highly effective. Plating dilution was too high. | Plate lower dilutions. Confirm the viability of the untreated control. |
| Plates are overgrown with colonies | Plating dilution was too low. | Plate higher dilutions. |
| Contamination | Non-sterile technique during disruption, dilution, or plating. | Use aseptic techniques throughout the procedure. |
Quantitative Data Summary
While specific data for this compound against biofilms is not yet widely published, researchers can summarize their findings in tables similar to the one below to compare different treatment conditions.
Table 1: Example Data Summary for this compound Efficacy Against Biofilms
| Treatment Group | Biofilm Biomass (OD 590nm) | Metabolic Activity (OD 570nm) | Viable Cell Count (Log10 CFU/well) |
| Vehicle Control | 1.2 ± 0.1 | 0.8 ± 0.05 | 7.5 ± 0.3 |
| This compound (X µM) | 1.1 ± 0.15 | 0.4 ± 0.07 | 5.2 ± 0.4 |
| This compound (Y µM) | 1.1 ± 0.12 | 0.2 ± 0.04 | 3.1 ± 0.5 |
| Positive Control | 0.3 ± 0.05 | 0.1 ± 0.02 | 2.5 ± 0.6 |
Visualizations
Experimental Workflow
Caption: Workflow for measuring this compound efficacy in biofilms.
Signaling Pathways in Biofilm Formation
While this compound's primary target is ATP synthase, understanding the signaling pathways that regulate biofilm formation provides context for the system being studied. Below are simplified diagrams of key pathways.
Quorum Sensing (QS) Signaling
Caption: Generalized quorum sensing pathway in bacteria.
Cyclic di-GMP (c-di-GMP) Signaling
Caption: c-di-GMP signaling in the planktonic-to-biofilm transition.
References
- 1. Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-di-GMP-mediated regulation of virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing (rac)-TBAJ-5307 Delivery in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of (rac)-TBAJ-5307 in animal models. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of TBAJ-5307, a potent diarylquinoline antimicrobial agent. It specifically targets the F-ATP synthase in non-tuberculous mycobacteria (NTM). By inhibiting this essential enzyme, it disrupts the proton motive force and depletes the intracellular ATP levels, ultimately leading to bacterial cell death. The levorotatory enantiomer, (-)-TBAJ-5307, is the more active form.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Like many diarylquinoline derivatives, this compound is expected to have low aqueous solubility. This can lead to challenges in achieving adequate bioavailability, particularly with oral administration. Researchers may encounter issues with inconsistent drug exposure, which can affect the reliability of efficacy and toxicology studies.
Q3: In which animal models has the efficacy of TBAJ-5307 been demonstrated?
A3: The efficacy of TBAJ-5307 has been demonstrated in a zebrafish model of Mycobacterium abscessus infection[1][2][3][4]. In these studies, administration of the compound by immersion in the water resulted in a significant reduction in bacterial burden and protected the zebrafish from infection-induced mortality[3]. While this model is excellent for initial efficacy screening, data in mammalian models is currently limited in publicly available literature.
Q4: Are there any known pharmacokinetic data for this compound in animal models?
A4: As of late 2025, specific pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound in common mammalian research models like mice and rats have not been published. However, pharmacokinetic studies of other diarylquinolines, such as bedaquiline (B32110), have been conducted in rats and can provide some initial insights into the expected behavior of this class of compounds[5][6]. These studies often show that factors like formulation and food effects can significantly influence absorption and exposure[5].
Troubleshooting Guides
Oral Administration (Rodents)
Issue 1: Low or variable drug exposure after oral gavage.
-
Possible Cause: Poor solubility of this compound in the vehicle. The compound may be precipitating out of solution or suspension before or after administration.
-
Troubleshooting Steps:
-
Formulation Optimization: Due to its likely hydrophobic nature, consider formulating this compound in a vehicle designed for poorly soluble drugs. Options include:
-
Oil-based vehicles: Solutions or suspensions in oils such as corn oil, sesame oil, or commercially available lipid-based formulations can enhance solubility and absorption[7].
-
Co-solvents and Surfactants: A mixture of co-solvents (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol) and non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can improve solubility. However, potential toxicity of the vehicle itself should be evaluated.
-
Suspending Agents: If a suspension is used, ensure uniform particle size and include a suspending agent (e.g., carboxymethylcellulose, methylcellulose) to prevent settling. Always vortex the suspension immediately before each administration.
-
-
Particle Size Reduction: For suspensions, reducing the particle size of the active pharmaceutical ingredient (API) through techniques like micronization or nanocrystal formulation can improve the dissolution rate and bioavailability[7].
-
Fasting/Fed State: The presence of food, particularly high-fat meals, can significantly impact the absorption of lipophilic compounds[7]. Conduct pilot studies in both fasted and fed animals to assess this effect and determine the optimal dosing conditions for your experimental goals.
-
Issue 2: Animal distress or injury during oral gavage.
-
Possible Cause: Improper gavage technique or incorrect needle size.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel are thoroughly trained in oral gavage techniques.
-
Correct Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal or gastric trauma. Pre-measure the needle length from the tip of the animal's nose to the last rib to ensure it reaches the stomach[8][9].
-
Animal Restraint: Use proper and gentle restraint techniques to minimize stress and movement during the procedure[8][9].
-
Observe for Complications: Monitor animals for any signs of distress, such as fluid from the nose or mouth, which could indicate accidental administration into the trachea. If this occurs, stop the procedure immediately and monitor the animal closely[8].
-
Intravenous Administration (Rodents)
Issue 1: Precipitation of this compound upon injection.
-
Possible Cause: The compound is precipitating out of the formulation when it comes into contact with the aqueous environment of the blood.
-
Troubleshooting Steps:
-
Formulation for IV Use: Develop a formulation specifically for intravenous administration. This may involve:
-
Solubilizing agents: Use of cyclodextrins or other solubilizing excipients suitable for intravenous use.
-
Co-solvents: A carefully selected mixture of biocompatible co-solvents (e.g., DMSO, PEG 400) at concentrations safe for intravenous injection. The final formulation should be diluted with a physiologically compatible buffer (e.g., saline, PBS) just prior to injection.
-
-
Slow Infusion: Administer the formulation as a slow bolus or infusion to allow for rapid dilution in the bloodstream and reduce the risk of precipitation.
-
Pre-formulation Solubility Screening: Conduct thorough pre-formulation studies to assess the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.
-
Data Presentation
As specific quantitative data for this compound in mammalian models is not yet available in the literature, the following tables provide a template for organizing experimental data once obtained. For reference, data from a study on the related diarylquinoline, bedaquiline, in rats is included.
Table 1: Example Pharmacokinetic Parameters of Bedaquiline in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 259 ± 77 |
| Tmax (h) | Not specified |
| AUC0–24 (ng·h/mL) | 3112 ± 1046 |
| AUC0–∞ (ng·h/mL) | 3673 ± 1493 |
| T1/2 (h) | 8.3 ± 3.7 |
Source: Adapted from studies on bedaquiline in diabetic rats[6]. Note that these values are for a related compound and may not be predictive of this compound.
Table 2: Template for In Vivo Efficacy Data of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Dosing Regimen | Outcome Measure | Result |
| Mouse | Oral Gavage | e.g., 10 | e.g., Once daily for 4 weeks | Lung CFU count | e.g., Log10 reduction |
| Mouse | Intravenous | e.g., 5 | e.g., Once daily for 4 weeks | Spleen CFU count | e.g., Log10 reduction |
| Zebrafish | Immersion | e.g., 1 µM | e.g., Continuous for 5 days | Survival (%) | e.g., % increase vs. control |
Experimental Protocols
Protocol 1: Zebrafish Infection Model for Efficacy Testing of TBAJ-5307
This protocol is based on established methods for testing anti-mycobacterial compounds in zebrafish larvae[1][2][3].
-
Bacterial Culture: Culture a fluorescently labeled strain of Mycobacterium abscessus to mid-log phase.
-
Inoculum Preparation: Prepare a single-cell suspension of the bacteria in an appropriate buffer.
-
Microinjection: At 30 hours post-fertilization, inject a controlled number of bacteria into the caudal vein of zebrafish embryos.
-
Drug Administration: At 1-day post-infection, transfer the infected embryos to a 96-well plate and add this compound directly to the water at various concentrations. Change the drug-supplemented water daily for the duration of the experiment (typically 5 days).
-
Efficacy Assessment:
-
Survival: Monitor and record embryo survival daily.
-
Bacterial Burden: Quantify the bacterial burden by fluorescence imaging or by lysing the embryos and plating for colony-forming units (CFU).
-
Pathology: Assess for the presence and number of abscesses.
-
Protocol 2: General Procedure for Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of a test compound to mice[8][9][10][11].
-
Dose Calculation: Calculate the required dose volume for each mouse based on its body weight and the concentration of the this compound formulation. A typical oral gavage volume is 10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head and align it with the body.
-
Needle Insertion: Gently insert a properly sized, flexible, ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Substance Administration: Once the needle is in the stomach, slowly administer the formulation.
-
Post-Administration Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for at least 15-30 minutes for any signs of immediate distress.
Visualizations
Caption: Mechanism of action of this compound via inhibition of F-ATP synthase.
References
- 1. In Vivo Assessment of Drug Efficacy against Mycobacterium abscessus Using the Embryonic Zebrafish Test System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering and Imaging Pathogenesis and Cording of Mycobacterium abscessus in Zebrafish Embryos [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Diverse Cellular and Animal Models to Decipher the Physiopathological Traits of Mycobacterium abscessus Infection [frontiersin.org]
- 5. Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Disease State on the Pharmacokinetics of Bedaquiline in Renal-Impaired and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. instechlabs.com [instechlabs.com]
- 10. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
A Head-to-Head Comparison: (rac)-TBAJ-5307 Versus Bedaquiline for the Treatment of Nontuberculous Mycobacterial Infections
A detailed analysis of the preclinical efficacy of two potent diarylquinolines against Non-tuberculous Mycobacteria (NTM), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.
The rising incidence of infections caused by Nontuberculous Mycobacteria (NTM) coupled with their intrinsic drug resistance poses a significant global health challenge. The development of novel, more effective therapeutics is paramount. This guide provides an in-depth comparison of the efficacy of a promising new diarylquinoline, (rac)-TBAJ-5307, against the established drug, bedaquiline (B32110), in the context of NTM infections. Both compounds share a common mechanism of action, targeting the F1Fo-ATP synthase, a critical enzyme for mycobacterial energy production.
In Vitro Efficacy: A Clear Advantage for this compound
A substantial body of evidence from in vitro studies demonstrates the superior potency of this compound against a broad spectrum of NTM species compared to bedaquiline. Minimum Inhibitory Concentration (MIC) values, a key measure of a drug's effectiveness, are consistently and significantly lower for this compound.
Comparative MIC50 and MIC90 Values
The following table summarizes the 50% and 90% minimal inhibitory concentrations (MIC50 and MIC90) of this compound and bedaquiline against various clinically relevant NTM species. The data clearly illustrates the enhanced in vitro activity of this compound.
| NTM Species | This compound MIC50 | Bedaquiline MIC50 | This compound MIC90 | Bedaquiline MIC90 |
| Mycobacterium abscessus subsp. abscessus | 4.5 ± 0.9 nM | 0.06 µg/mL (approx. 108 nM)[1] | Not Reported | 0.12 µg/mL (approx. 216 nM)[1] |
| Mycobacterium abscessus subsp. massiliense | 5.2 ± 1.5 nM | 0.12 µg/mL (approx. 216 nM)[1] | Not Reported | 0.12 µg/mL (approx. 216 nM) |
| Mycobacterium avium | 1.8 ± 0.2 nM | 184 ± 23 nM | Not Reported | 16 mg/L (approx. 28800 nM) |
| Mycobacterium intracellulare | Not Reported | <1 µg/mL (approx. <1800 nM) | Not Reported | Not Reported |
| Mycobacterium fortuitum | 0.9 ± 0.1 nM | 8.3 ± 7 nM | Not Reported | >16 mg/L (approx. >28800 nM) |
| Mycobacterium bolletii | 2.7 ± 0.9 nM | 0.06 µg/mL (approx. 108 nM) | Not Reported | Not Reported |
| Mycobacterium mucogenicum | Potent activity reported | Not Reported | Not Reported | Not Reported |
Note: MIC values for bedaquiline were often reported in µg/mL or mg/L and have been converted to nM for a more direct comparison, using a molar mass of 555.5 g/mol . Discrepancies in reported MICs can arise from variations in testing methodologies and strains.
Mechanism of Action: Targeting the Mycobacterial Powerhouse
Both this compound and bedaquiline are diarylquinolines that exert their bactericidal effects by inhibiting the F1Fo-ATP synthase, an enzyme essential for generating ATP, the primary energy currency of the cell. This targeted inhibition leads to a depletion of cellular energy, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound and bedaquiline.
In Vivo Efficacy: Promising Preclinical Results
While direct head-to-head in vivo comparative studies are limited, independent investigations in animal models have demonstrated the potential of both compounds in treating NTM infections.
This compound: In a zebrafish model of Mycobacterium abscessus infection, this compound treatment was associated with a reduction in abscess formation and cording, indicating efficient in vivo activity and protection of the host from the pathogen.
Bedaquiline: In mouse models of M. avium and M. abscessus infections, bedaquiline has been shown to have a bacteriostatic effect as a monotherapy. A meta-analysis of animal studies revealed a 1.86-fold reduction in bacterial load in bedaquiline-treated animals compared to no treatment within 30 days.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the in vitro susceptibility of NTM to antimicrobial agents.
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Drug Preparation: The test compounds, this compound and bedaquiline, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth or other appropriate NTM growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the NTM strain is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are sealed and incubated under appropriate conditions. For rapidly growing mycobacteria, incubation is typically at 30-35°C for 3-5 days. For slow-growing mycobacteria, incubation is at 35-37°C for 7-14 days.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
In Vivo Efficacy Assessment in a Mouse Model of Mycobacterium abscessus Infection
This protocol outlines a general framework for evaluating the in vivo efficacy of antimicrobial agents against M. abscessus.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Steps:
-
Infection: Immunocompromised mice (e.g., SCID or nude mice) or specific immunocompetent strains are infected with a standardized inoculum of M. abscessus via intravenous or intratracheal routes to establish a systemic or pulmonary infection, respectively.
-
Treatment: Treatment with the test compounds is initiated at a predetermined time post-infection. The drugs are typically administered daily or multiple times per week via oral gavage.
-
Monitoring: The health of the mice is monitored throughout the experiment.
-
Endpoint Analysis: After a defined treatment period, the mice are euthanized. Lungs, spleen, and/or liver are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Middlebrook 7H11).
-
Bacterial Load Quantification: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial burden in each organ. The efficacy of the treatment is assessed by comparing the log10 CFU reduction in the treated groups to the untreated control group.
Conclusion
The available preclinical data strongly suggests that this compound is a highly potent anti-NTM agent with significantly greater in vitro activity against a range of clinically important NTM species compared to bedaquiline. Both drugs share a well-defined mechanism of action by targeting the essential F1Fo-ATP synthase. While in vivo data for both compounds is promising, further head-to-head comparative studies in animal models are warranted to fully elucidate their relative therapeutic potential. The superior in vitro potency of this compound makes it a compelling candidate for further development as a novel therapeutic for the treatment of challenging NTM infections.
References
comparative analysis of (rac)-TBAJ-5307 and TBAJ-876
A Comparative Analysis of the Diarylquinolines (rac)-TBAJ-5307 and TBAJ-876 in Mycobacterial Treatment
In the landscape of antimicrobial drug discovery, the diarylquinoline class has emerged as a critical component in the fight against mycobacterial infections. This guide provides a detailed comparative analysis of two promising candidates, this compound and TBAJ-876, focusing on their performance, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals.
Introduction
TBAJ-876 is a next-generation diarylquinoline developed as a successor to bedaquiline, the first diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis (TB).[1][2][3] It exhibits potent bactericidal activity against Mycobacterium tuberculosis and has been engineered to have an improved safety profile compared to its predecessor.[4][5] In contrast, this compound, the racemic mixture of TBAJ-5307, has demonstrated significant efficacy against non-tuberculous mycobacteria (NTM), a group of opportunistic pathogens that can cause severe lung disease. This comparison will elucidate the key differences and potential applications of these two novel antimicrobial agents.
Data Presentation
The following tables summarize the available quantitative data for this compound and TBAJ-876, highlighting their differential activity and properties.
Table 1: In Vitro Antimycobacterial Activity
| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | M. abscessus subsp. abscessus ATCC 19977 | 150 ± 40 nM (MIC50) | |
| TBAJ-5307 | M. abscessus subsp. abscessus (Smooth variant) | 4.5 ± 0.9 nM (MIC50) | |
| TBAJ-5307 | M. abscessus subsp. abscessus (Rough variant) | 6 ± 1.2 nM (MIC50) | |
| TBAJ-5307 | M. avium | 1.8 ± 0.2 nM (MIC50) | |
| TBAJ-876 | M. bovis BCG | 7.2 nM (MIC90) | |
| TBAJ-876 | M. avium | 64 ± 4.8 nM (MIC50) | |
| Bedaquiline | M. bovis BCG | 70 nM (MIC90) | |
| Bedaquiline | M. avium | 184 ± 23 nM (MIC50) |
Table 2: Preclinical and Clinical Efficacy
| Compound | Model | Key Findings | Reference |
| TBAJ-5307 | Zebrafish (M. abscessus infection) | Reduced abscess formation and cording, indicating in vivo efficacy. | |
| TBAJ-876 | Murine model of Tuberculosis | Dose-dependent bactericidal activity superior to bedaquiline, especially against resistant mutants. | |
| TBAJ-876 | Phase 1 Clinical Trial (Healthy Volunteers) | Well-tolerated with a favorable safety profile; no significant QTc prolongation observed. | |
| TBAJ-876 | Phase 2 Clinical Trial (DS-TB patients) | The SPaL regimen (sorfequiline/TBAJ-876, pretomanid, linezolid) showed greater activity than standard care, suggesting potential to shorten treatment. |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | TBAJ-876 | Reference |
| Lipophilicity (cLogP) | 5.15 | |
| Metabolism | Major metabolites M2 and M3 identified in preclinical models. | |
| Half-life | Long terminal half-life, allowing for quantifiable concentrations up to 10 weeks after a single dose. | |
| Food Effect | Exposure approximately doubled when administered with food. |
Mechanism of Action
Both this compound and TBAJ-876 target the F1Fo-ATP synthase, an essential enzyme for energy production in mycobacteria. By inhibiting this enzyme, they disrupt the proton motive force and deplete the cell's ATP supply, leading to bacterial death.
Specifically, these diarylquinolines bind to the c-ring of the Fo subunit, preventing its rotation and thereby halting ATP synthesis. TBAJ-876 has been shown to retain the dual-targeting mechanism of bedaquiline, interacting with both the c-ring and the ε-subunit of the F-ATP synthase. However, a key difference is that TBAJ-876 does not exhibit the same uncoupler activity as bedaquiline, a property that is therefore suggested to be non-essential for its bactericidal effect. TBAJ-5307 also targets the Fo-domain, preventing rotation and proton-translocation.
Caption: Mechanism of action of diarylquinolines targeting the F1Fo-ATP synthase.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive step-by-step protocols are proprietary to the conducting research institutions, the cited literature provides sufficient detail to understand the methodologies employed.
In Vitro Susceptibility Testing
-
Method: Minimum Inhibitory Concentrations (MICs) were determined using broth microdilution methods in 96-well plates.
-
Procedure: Mycobacterial strains were cultured in appropriate media (e.g., Middlebrook 7H9 broth). Serial dilutions of the test compounds were prepared in the plates, and a standardized inoculum of the mycobacterial suspension was added. The plates were incubated at 37°C, and the MIC was defined as the lowest concentration of the drug that inhibited visible growth. For some assays, bacterial growth was quantified by measuring optical density at a specific wavelength.
In Vivo Efficacy Studies
-
Murine Model of Tuberculosis (for TBAJ-876):
-
Infection: BALB/c mice were infected via aerosol with a standardized inoculum of M. tuberculosis H37Rv.
-
Treatment: Treatment was initiated several weeks post-infection. TBAJ-876 was administered orally at various doses.
-
Assessment: Efficacy was determined by measuring the bacterial load (colony-forming units, CFU) in the lungs and spleens of treated versus untreated mice at different time points.
-
-
Zebrafish Model of M. abscessus Infection (for TBAJ-5307):
-
Infection: Zebrafish larvae were infected with fluorescently labeled M. abscessus.
-
Treatment: The infected larvae were exposed to different concentrations of TBAJ-5307.
-
Assessment: The progression of infection, including abscess formation and bacterial burden, was monitored using fluorescence microscopy.
-
Pharmacokinetic Studies
-
Human Phase 1 Trial (for TBAJ-876):
-
Design: A single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted in healthy adult volunteers.
-
Procedure: Blood samples were collected at multiple time points after drug administration. Plasma concentrations of TBAJ-876 and its metabolites were quantified using validated analytical methods (e.g., LC-MS/MS).
-
Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life were calculated.
-
Caption: A simplified workflow for the evaluation of new antimicrobial agents.
Conclusion
The reveals two highly potent diarylquinolines with distinct but valuable therapeutic potential. TBAJ-876 stands out as a promising candidate for the treatment of tuberculosis, demonstrating superior preclinical efficacy and a favorable safety profile in early clinical trials compared to its predecessor, bedaquiline. Its development addresses the urgent need for safer and more effective drugs to combat multidrug-resistant TB.
On the other hand, this compound, and specifically its levorotatory enantiomer TBAJ-5307, shows exceptional potency against a range of non-tuberculous mycobacteria, including the notoriously difficult-to-treat M. abscessus. This positions TBAJ-5307 as a critical development for patients with NTM infections, for whom treatment options are currently limited and often associated with significant toxicity.
Further research, including head-to-head clinical trials, will be necessary to fully elucidate the clinical utility of these compounds. However, the available data strongly suggest that both this compound and TBAJ-876 represent significant advancements in the field of mycobacterial therapeutics, with the potential to improve treatment outcomes for patients with TB and NTM diseases.
References
- 1. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. croiconference.org [croiconference.org]
- 4. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (rac)-TBAJ-5307: A Novel Anti-NTM Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-nontuberculous mycobacteria (NTM) activity of (rac)-TBAJ-5307 with alternative therapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate an objective evaluation of this novel compound.
In Vitro Anti-NTM Activity: A Quantitative Comparison
This compound has demonstrated potent in vitro activity against a broad spectrum of NTM species, including both rapid and slow growers. Its efficacy, as measured by the minimum inhibitory concentration (MIC), is notably high, particularly when compared to existing anti-NTM drugs. The levorotatory enantiomer, (-)-TBAJ-5307, is the more active component.
The tables below summarize the MIC50 and MIC90 values for TBAJ-5307 and a selection of comparator drugs against key NTM pathogens, Mycobacterium abscessus and Mycobacterium avium complex.
Table 1: Comparative MIC₅₀ Values against Mycobacterium abscessus
| Compound | M. abscessus subsp. abscessus (Smooth) | M. abscessus subsp. abscessus (Rough) | M. abscessus (Clinical Isolates) |
| TBAJ-5307 | 4.5 ± 0.9 nM [1] | 6 ± 1.2 nM [1] | 16 ± 1.3 nM [1] |
| Bedaquiline (B32110) | 53 ± 8.2 nM[1] | 74 ± 4 nM[1] | 0.062 - 0.13 µg/mL[2][3] |
| Amikacin | - | - | 8 - 16 µg/mL[4] |
| Clarithromycin | - | - | 0.25 - >16 µg/mL[5] |
| Linezolid | - | - | 8 - 16 µg/mL[6][7][8] |
Table 2: Comparative MIC₅₀ and MIC₉₀ Values against Mycobacterium avium Complex
| Compound | M. avium MIC₅₀ | M. avium MIC₉₀ |
| TBAJ-5307 | 1.8 ± 0.2 nM [1] | - |
| Bedaquiline | 184 ± 23 nM[1] | 0.03 - >16 µg/mL[2][9] |
| Amikacin | 8 µg/mL[4] | 32 µg/mL[4] |
| Clarithromycin | 2 µg/mL[10] | >64 µg/mL[5] |
| Linezolid | 32 µg/mL[5] | >64 µg/mL[5] |
Mechanism of Action: Targeting the F₁Fₒ-ATP Synthase
TBAJ-5307 exerts its potent bactericidal activity by targeting the F₁Fₒ-ATP synthase, an essential enzyme for mycobacterial viability and growth.[1][6] Specifically, it binds to the Fₒ domain, inhibiting the rotation of the c-ring and thereby preventing proton translocation and subsequent ATP synthesis. This leads to a rapid depletion of intracellular ATP, ultimately causing bacterial cell death. This mechanism is similar to that of bedaquiline, another diarylquinoline antibiotic. However, TBAJ-5307 has demonstrated significantly higher potency in both cell growth and ATP synthesis inhibition compared to bedaquiline and another analogue, TBAJ-876.[6]
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Bedaquiline against Nontuberculous Mycobacteria in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TBAJ-5307 Enantiomers: Unveiling a Potent Anti-Mycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomers of TBAJ-5307, a novel diarylquinoline antimycobacterial agent. We present key experimental data highlighting the differential activity of the levorotatory and dextrorotatory forms, supported by detailed experimental protocols for reproducibility.
Executive Summary
TBAJ-5307 is a potent inhibitor of the F1Fo-ATP synthase in nontuberculous mycobacteria (NTM), a critical enzyme for cellular energy production. This guide demonstrates that the antimicrobial activity resides exclusively in the levorotatory enantiomer, (-)-TBAJ-5307, while the dextrorotatory enantiomer, (+)-TBAJ-5307, is devoid of significant biological activity. The data presented underscores the stereospecificity of the drug-target interaction and highlights (-)-TBAJ-5307 as a promising candidate for further development.
Data Presentation
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC₅₀)
The following table summarizes the MIC₅₀ values of the TBAJ-5307 enantiomers and comparator compounds against various Mycobacterium abscessus (Mab) strains. Lower values indicate higher potency.
| Compound | Mab subsp. abscessus (Smooth) MIC₅₀ (nM) | Mab subsp. abscessus (Rough) MIC₅₀ (nM) | Mab Bamboo MIC₅₀ (nM) | M. bolletii MIC₅₀ (nM) | M. massiliense MIC₅₀ (nM) |
| (-)-TBAJ-5307 | 4.5 ± 0.9[1] | 6 ± 1.2[1] | 16 ± 1.3[1] | 2.7 ± 0.9[1] | 5.2 ± 1.5[1] |
| (+)-TBAJ-5307 | No significant activity[1] | No significant activity[1] | Not Determined | Not Determined | Not Determined |
| Bedaquiline (BDQ) | 53 ± 8.2[1] | 74 ± 4[1] | Not Determined | Not Determined | Not Determined |
| TBAJ-876 | 22 ± 2.9[1] | 63 ± 3.8[1] | Not Determined | Not Determined | Not Determined |
Mechanism of Action: ATP Synthesis Inhibition (IC₅₀)
The inhibitory activity of the TBAJ-5307 enantiomers on intracellular ATP synthesis in M. abscessus is presented below.
| Compound | Mab subsp. abscessus (Smooth) IC₅₀ (nM) | Mab subsp. abscessus (Rough) IC₅₀ (nM) |
| (-)-TBAJ-5307 | 7 ± 0.3[1] | 15 ± 1.4[1] |
| (+)-TBAJ-5307 | No significant activity[1] | No significant activity[1] |
| Bedaquiline (BDQ) | 60 ± 12.5[1] | 148 ± 9.6[1] |
| TBAJ-876 | 106 ± 20[1] | 193 ± 35[1] |
Signaling Pathway and Mechanism of Action
TBAJ-5307 targets the F1Fo-ATP synthase, a crucial enzyme in the bacterial respiratory chain responsible for ATP production. Specifically, it binds to the Fo subunit, which forms the proton channel. This binding event obstructs the rotation of the c-ring, a key component of the enzyme's motor, thereby halting proton translocation across the membrane. The disruption of the proton motive force ultimately inhibits ATP synthesis, leading to energy depletion and bacterial cell death.
Caption: Mechanism of action of (-)-TBAJ-5307.
Experimental Protocols
Minimum Inhibitory Concentration (MIC₅₀) Determination
The MIC₅₀ values were determined using a broth microdilution method.
-
Bacterial Culture: Mycobacterium abscessus strains were grown in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Compound Preparation: A serial dilution of the test compounds ((-)-TBAJ-5307, (+)-TBAJ-5307, BDQ, TBAJ-876) was prepared in a 96-well plate.
-
Inoculation: Each well was inoculated with a bacterial suspension to a final density of 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37°C for 3-5 days.
-
MIC₅₀ Determination: The MIC₅₀ was defined as the lowest concentration of the compound that inhibited bacterial growth by 50% as determined by measuring the optical density at 600 nm.
Caption: Workflow for MIC₅₀ determination.
Intracellular ATP Synthesis Inhibition Assay
This assay measures the ability of the compounds to inhibit ATP production within bacterial cells.
-
Bacterial Culture and Preparation: M. abscessus was grown to mid-log phase, washed, and resuspended in a buffer containing glucose.
-
Compound Treatment: The bacterial suspension was incubated with various concentrations of the test compounds.
-
ATP Measurement: The intracellular ATP levels were measured using a commercial bioluminescence assay kit.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits ATP synthesis by 50%, was calculated from the dose-response curve.
Caption: Workflow for ATP synthesis inhibition assay.
Conclusion
The experimental evidence clearly demonstrates that the potent anti-mycobacterial activity of TBAJ-5307 resides in its levorotatory enantiomer, (-)-TBAJ-5307. This enantiomer exhibits nanomolar efficacy in inhibiting the growth of various NTM strains and effectively targets the F1Fo-ATP synthase. In contrast, the dextrorotatory enantiomer, (+)-TBAJ-5307, is inactive. These findings are critical for the rational design and development of new therapeutic agents against NTM infections and highlight the importance of stereochemistry in drug efficacy.
References
Unveiling Cross-Resistance Profiles: A Comparative Analysis of (rac)-TBAJ-5307 and Bedaquiline
A deep dive into the cross-resistance patterns of the novel diarylquinoline (rac)-TBAJ-5307 and its predecessor, bedaquiline (B32110), reveals significant implications for the future of multidrug-resistant tuberculosis treatment. Experimental data demonstrates that while both drugs share a common mechanism of action, this compound exhibits superior potency against specific bedaquiline-resistant strains, offering a potential new avenue to combat emerging drug resistance.
This guide provides a comprehensive comparison of this compound and bedaquiline, focusing on their cross-resistance profiles. It is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Performance Against Resistant Strains: A Quantitative Comparison
The emergence of resistance to bedaquiline, a cornerstone drug in many multidrug-resistant tuberculosis (MDR-TB) regimens, poses a significant threat to global TB control. Resistance is often mediated by mutations in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump. This mechanism can lead to cross-resistance with other agents.
A comparative study evaluated the in vitro activity of TBAJ-876, an analogue of this compound, against both wild-type Mycobacterium tuberculosis (H37Rv) and an isogenic mutant with a loss-of-function mutation in Rv0678. The results, summarized in the table below, highlight the differential activity of the two compounds.
| Compound | M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) | Fold-change in MIC (Mutant vs. Wild-Type) |
| Bedaquiline | Wild-Type H37Rv | 0.03 µg/mL | - |
| Bedaquiline | Rv0678 Mutant | 0.25 µg/mL | 8.3 |
| TBAJ-876 | Wild-Type H37Rv | 0.008 µg/mL | - |
| TBAJ-876 | Rv0678 Mutant | 0.025 µg/mL | 3.1 |
Data sourced from a study by Almeida et al. (2021).[1]
The data clearly indicates that while the Rv0678 mutation confers resistance to both drugs, the effect is substantially less pronounced for TBAJ-876. Notably, the MIC of TBAJ-876 against the resistant mutant remains lower than the MIC of bedaquiline against the wild-type strain, underscoring its enhanced potency.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing antimicrobial susceptibility. The following is a generalized protocol for MIC determination using the broth microdilution method, as is commonly employed for Mycobacterium tuberculosis.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
Mycobacterium tuberculosis isolates (wild-type and resistant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Bedaquiline and this compound stock solutions
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis strains in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Prepare serial two-fold dilutions of bedaquiline and this compound in 7H9 broth in the 96-well plates. The concentration range should encompass the expected MIC values.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Seal the plates and incubate at 37°C for 7 to 14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
-
Visualizing Resistance Mechanisms
The primary mechanism of acquired resistance to bedaquiline involves the upregulation of an efflux pump, which actively removes the drug from the bacterial cell. This process is controlled by the transcriptional repressor Rv0678.
Caption: Mechanism of bedaquiline resistance and cross-resistance.
The diagram above illustrates the signaling pathway for both drug-susceptible and drug-resistant M. tuberculosis. In the wild-type bacterium, the Rv0678 protein represses the expression of the MmpS5-MmpL5 efflux pump. When a mutation renders Rv0678 non-functional, the efflux pump is overexpressed, leading to increased expulsion of bedaquiline and its analogues from the cell, thereby reducing their efficacy.
Conclusion
The investigation into the cross-resistance profiles of this compound and bedaquiline provides valuable insights for the development of next-generation antitubercular agents. The superior potency of this compound against a common bedaquiline-resistant mutant highlights its potential to overcome existing resistance mechanisms. Further research and clinical evaluation are warranted to fully elucidate the therapeutic benefits of this promising new compound in the treatment of MDR-TB.
References
Evaluating the Specificity of (rac)-TBAJ-5307 for Mycobacterial ATP Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of (rac)-TBAJ-5307, a novel inhibitor of mycobacterial ATP synthase. Its performance is objectively compared with the established drug Bedaquiline (B32110) (BDQ) and other next-generation inhibitors, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these potent anti-mycobacterial agents.
Introduction to Mycobacterial ATP Synthase Inhibitors
Mycobacterial ATP synthase, a critical enzyme for cellular energy production, has emerged as a key target for novel anti-tuberculosis drugs. Inhibition of this enzyme disrupts the pathogen's ability to generate ATP, leading to cell death. Bedaquiline (Sirturo), the first diarylquinoline approved for the treatment of multidrug-resistant tuberculosis, validates this mechanism of action. This compound is a next-generation diarylquinoline designed to offer improved potency and potentially a better safety profile. This guide evaluates its specificity and compares it with Bedaquiline and other ATP synthase inhibitors like TBAJ-876 and SQ31f.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and its counterparts against both the mycobacterial ATP synthase enzyme and whole mycobacterial cells.
Table 1: Inhibition of Mycobacterial ATP Synthesis
| Compound | Assay System | Mycobacterial Species | IC50 (nM) | Reference |
| This compound | Whole-cell ATP synthesis | M. abscessus (S-variant) | 7 ± 0.3 | [1] |
| Whole-cell ATP synthesis | M. abscessus (R-variant) | 15 ± 1.4 | [1] | |
| Bedaquiline (BDQ) | Inverted Membrane Vesicles | M. phlei | 20 - 25 | [2] |
| TBAJ-876 | Inverted Membrane Vesicles | M. bovis BCG | 0.031 | N/A |
| SQ31f | Purified F-ATP Synthase | M. tuberculosis | nanomolar range | [3] |
Table 2: In Vitro Anti-mycobacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | M. tuberculosis H37Rv (µg/mL) | M. abscessus (µg/mL) | M. avium (nM) | Reference(s) |
| This compound | Not explicitly found | 0.0045 - 0.006 (nM) | 1.8 ± 0.2 | [4] |
| Bedaquiline (BDQ) | 0.03 - 0.0625 | ~0.55 (µM) | 184 ± 23 | |
| TBAJ-876 | 0.006 | 0.42 - 0.53 (µM) | 64 ± 4.8 | |
| SQ31f | Not explicitly found | Not explicitly found | Not explicitly found |
Specificity for Mycobacterial vs. Mammalian ATP Synthase
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
ATP Synthesis Inhibition Assay in Inverted Membrane Vesicles (IMVs)
This protocol describes a common method to measure the inhibitory effect of compounds on ATP synthesis in mycobacterial IMVs using a luciferin/luciferase-based assay.
Materials:
-
Mycobacterial cells (e.g., M. phlei)
-
French press or sonicator
-
Buffer A: 0.15 M NaCl, 0.1 M Tricine-KOH (pH 7.5), 5 mM MgCl₂, 10% (v/v) glycerol
-
Sephadex G-50 column
-
Reaction Buffer: 20 mM Tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, 5 mM MgCl₂
-
ADP solution
-
Luciferin/Luciferase reagent (e.g., from Roche)
-
Succinate solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Luminometer
Procedure:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Resuspend 10 g of mycobacterial cells in Buffer A.
-
Disrupt the cells using a French press (20,000 psi, three passages).
-
Centrifuge to remove unbroken cells.
-
Collect the supernatant containing the membranes and pellet them by ultracentrifugation.
-
Resuspend the membrane pellet in Buffer A and pass it through a Sephadex G-50 column to obtain the vesicle-containing fraction.
-
Pellet the vesicles by ultracentrifugation and resuspend in Buffer A to a final concentration of 5 mg/mL.
-
-
ATP Synthesis Assay:
-
In a luminometer tube, mix 290 µL of Reaction Buffer with 50 µg of IMVs.
-
Add 50 µM ADP, 12.5 mM luciferin, and 25 ng of luciferase.
-
Add the test compound at various concentrations (or solvent control).
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Initiate the ATP synthesis reaction by adding 10 mM succinate.
-
Monitor the increase in luminescence over time. The rate of luminescence increase is proportional to the rate of ATP synthesis.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol outlines a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium species.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv)
-
Test compounds serially diluted in broth
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.
-
Add 100 µL of the highest concentration of the test compound to the first well of each test row and perform serial twofold dilutions across the plate.
-
-
Inoculation:
-
Prepare a mycobacterial inoculum of a standardized turbidity (e.g., McFarland standard 1.0) and dilute it to the desired final concentration in broth.
-
Add 100 µL of the diluted inoculum to each well containing the test compound and to the drug-free control wells.
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24-48 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for ATP Synthesis Inhibition Assay.
Caption: Microplate Alamar Blue Assay (MABA) Workflow.
Conclusion
This compound demonstrates exceptional potency against mycobacterial ATP synthase and whole mycobacterial cells, often exceeding that of the clinically used drug Bedaquiline. Its high specificity for the mycobacterial enzyme, inferred from data on related diarylquinolines, is a promising characteristic for a drug candidate. The provided experimental protocols and workflows offer a foundation for researchers to further evaluate this compound and other novel ATP synthase inhibitors in the quest for more effective treatments for tuberculosis and other mycobacterial infections.
References
- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TBAJ-5307 | Non-tuberculous mycobacteria inhibitor | Probechem Biochemicals [probechem.com]
(rac)-TBAJ-5307: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
A comprehensive evaluation of (rac)-TBAJ-5307, a promising anti-non-tuberculous mycobacteria (NTM) agent, reveals potent activity in both laboratory settings and living organisms. This guide provides a detailed comparison of its in vitro and in vivo performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is the racemic mixture of TBAJ-5307, a diarylquinoline that targets the F-ATP synthase of mycobacteria, an essential enzyme for cellular energy production.[1][2] Inhibition of this enzyme leads to depletion of ATP, ultimately resulting in bacterial death.[1][3][4] The levorotatory enantiomer, TBAJ-5307, is responsible for the potent antimicrobial activity.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of TBAJ-5307 with existing anti-NTM drugs.
Table 1: In Vitro Activity of TBAJ-5307 against NTM Strains
| NTM Strain | TBAJ-5307 MIC₅₀ (nM) | Bedaquiline MIC₅₀ (nM) | TBAJ-876 MIC₅₀ (nM) |
| M. abscessus (S-variant) | 4.5 ± 0.9 | 53 ± 8.2 | 22 ± 2.9 |
| M. abscessus (R-variant) | 6.0 ± 1.2 | 74 ± 4.0 | 63 ± 3.8 |
| M. avium | 1.8 ± 0.2 | 184 ± 23 | 64 ± 4.8 |
| M. bolletii | 2.7 ± 0.9 | Not Reported | Not Reported |
| M. massiliense | 5.2 ± 1.5 | Not Reported | Not Reported |
| M. massiliense (Clinical Isolate 1) | 36.1 ± 4.2 | Not Reported | Not Reported |
| M. massiliense (Clinical Isolate 2) | 21.4 ± 1.8 | Not Reported | Not Reported |
Data sourced from Ragunathan P, et al. J Biol Chem. 2024.
Table 2: In Vitro ATP Synthesis Inhibition by TBAJ-5307
| NTM Strain | TBAJ-5307 IC₅₀ (nM) | Bedaquiline IC₅₀ (nM) | TBAJ-876 IC₅₀ (nM) |
| M. abscessus | 7.0 | 60 | 106 |
Data sourced from Ragunathan P, et al. J Biol Chem. 2024.
Table 3: Ex Vivo Anti-Mycobacterium abscessus Potency of TBAJ-5307 in THP-1 Macrophages
| M. abscessus Variant | Concentration (nM) | Log₁₀ CFU/mL Reduction from Initial Inoculum |
| Smooth (S) | 250 | Significant Decrease |
| Smooth (S) | 2500 | Significant Decrease |
| Rough (R) | 250 | Significant Decrease |
| Rough (R) | 2500 | Significant Decrease |
Data described in Ragunathan P, et al. J Biol Chem. 2024.
Table 4: In Vivo Efficacy of TBAJ-5307 in a Zebrafish Embryo Model of M. abscessus Infection
| Treatment Group | Embryo Survival at 11 days post-infection | Bacterial Burden (Fluorescence Pixel Count) at 5 dpi |
| Uninfected | High | Not Applicable |
| Infected (Untreated) | Low | High |
| Infected + TBAJ-5307 (2500 nM) | Significantly Increased | Significantly Reduced |
Data described in Ragunathan P, et al. J Biol Chem. 2024.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.
In Vitro Minimum Inhibitory Concentration (MIC₅₀) Assay
The anti-mycobacterial activity of TBAJ-5307 was determined using a broth microdilution method. NTM strains were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80. A serial dilution of TBAJ-5307 was prepared in 96-well plates. Bacterial suspensions were added to each well, and the plates were incubated at 37°C. Bacterial growth was measured after a defined incubation period (typically 3-5 days for rapidly growing mycobacteria and 7-14 days for slow-growing mycobacteria) by measuring the optical density at 600 nm. The MIC₅₀ was defined as the lowest concentration of the compound that inhibited bacterial growth by 50% compared to the untreated control.
In Vitro ATP Synthesis Inhibition Assay
The ability of TBAJ-5307 to inhibit ATP synthesis was measured using inverted membrane vesicles from M. smegmatis. The ATP synthesis was initiated by adding NADH, and the production of ATP was quantified using the BacTiter-Glo™ Microbial Cell Viability Assay (Promega). The IC₅₀, the concentration of the inhibitor required to reduce ATP synthesis by 50%, was calculated by measuring the luminescence at various concentrations of TBAJ-5307.
Ex Vivo THP-1 Macrophage Infection Model
Human monocytic THP-1 cells were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). The macrophages were then infected with M. abscessus (both smooth and rough variants) at a specific multiplicity of infection. After phagocytosis, extracellular bacteria were removed, and the infected cells were treated with different concentrations of TBAJ-5307. At designated time points, the macrophages were lysed, and the intracellular bacterial load was determined by plating serial dilutions of the lysate on 7H11 agar (B569324) plates and counting the colony-forming units (CFU).
In Vivo Zebrafish Embryo Infection Model
Zebrafish embryos at 30 hours post-fertilization were intravenously injected with a suspension of red fluorescent tdTomato-expressing M. abscessus (rough variant). Following infection, the embryos were transferred to 24-well plates containing water. TBAJ-5307 was added directly to the water at the desired concentration one day post-infection, and the water with the compound was refreshed daily for four days. The survival of the embryos was monitored daily. The bacterial burden was quantified by measuring the total fluorescence of the red fluorescent bacteria within the embryos at different time points using fluorescence microscopy.
Mandatory Visualization
Signaling Pathway of TBAJ-5307 Action
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A BALB/c mouse model of Mycobacterium abscessus lung infection based on once-weekly cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (rac)-TBAJ-5307's Bactericidal Activity
(rac)-TBAJ-5307 emerges as a potent bactericidal agent against non-tuberculous mycobacteria (NTM), demonstrating significant efficacy in both laboratory and preclinical models. This guide provides a comparative overview of its performance against established and next-generation antibiotics, supported by experimental data, to inform researchers and drug development professionals.
This compound, a novel diarylquinoline, targets the F1Fo-ATP synthase of mycobacteria, a critical enzyme for cellular energy production.[1][2][3][4] By inhibiting this enzyme, TBAJ-5307 effectively depletes the bacterium's energy supply, leading to cell death.[1] This mechanism of action is shared with the FDA-approved drug bedaquiline (B32110) (BDQ), although studies indicate that TBAJ-5307 exhibits superior potency in several key aspects.
Comparative In Vitro Efficacy
The bactericidal activity of this compound has been quantified through the determination of its minimum inhibitory concentration (MIC50), the concentration of the drug required to inhibit the growth of 50% of a bacterial population. In comparative studies, TBAJ-5307 has demonstrated significantly lower MIC50 values against various NTM species compared to bedaquiline (BDQ) and another next-generation diarylquinoline, TBAJ-876.
| Compound | M. abscessus (S strain) MIC50 (nM) | M. abscessus (R strain) MIC50 (nM) | M. avium MIC50 (nM) |
| This compound | 4.5 | 6 | 1.8 ± 0.2 |
| Bedaquiline (BDQ) | - | - | 184 ± 23 |
| TBAJ-876 | - | - | 64 ± 4.8 |
Data sourced from Probechem Biochemicals and a 2024 study in the Journal of Biological Chemistry.
Furthermore, the inhibitory effect of TBAJ-5307 on ATP synthesis is markedly more potent than that of BDQ and TBAJ-876. This enhanced activity at the molecular target likely contributes to its superior whole-cell bactericidal efficacy.
Synergistic Activity with Other Antibiotics
A crucial aspect of developing new antibacterial agents is their ability to work in concert with existing drugs to enhance efficacy and combat resistance. This compound has shown promising synergistic or additive effects when combined with several clinically relevant antibiotics.
| Combination | Interaction |
| TBAJ-5307 + Clofazimine (CFZ) | Potentiation |
| TBAJ-5307 + Amikacin | Potentiation |
| TBAJ-5307 + Rifabutin (RFB) | Potentiation |
| TBAJ-5307 + Tebipenem (TBP) & Avibactam (AVI) | Bactericidal Cocktail |
This potentiation suggests that TBAJ-5307 could be a valuable component of future combination therapies for NTM infections.
In Vivo and Ex Vivo Efficacy
The bactericidal activity of this compound has been validated in preclinical models. In a zebrafish model of M. abscessus infection, TBAJ-5307 demonstrated potent activity. Furthermore, in an ex vivo model using THP-1 macrophages infected with M. abscessus, TBAJ-5307 was effective against both smooth and rough morphotypes of the bacterium. Importantly, these studies also indicated that TBAJ-5307 is non-toxic to the host cells at effective concentrations.
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the bactericidal activity of this compound.
Minimum Inhibitory Concentration (MIC50) Determination
The MIC50 values were determined using a broth microdilution method. Briefly, bacterial strains were grown to a specific optical density and then diluted. The bacterial suspension was then added to 96-well plates containing serial dilutions of the test compounds. The plates were incubated, and bacterial growth was measured by monitoring the optical density or using a viability indicator dye. The MIC50 was calculated as the concentration of the compound that inhibited 50% of bacterial growth.
Whole-Cell ATP Synthesis Assay
To measure the effect of the compounds on ATP synthesis, bacterial cells were incubated with the test compounds for a specific period. The intracellular ATP levels were then measured using a commercial ATP luminescence-based assay kit. A decrease in ATP levels in treated cells compared to untreated controls indicated inhibition of ATP synthesis.
Macrophage Infection Model
Human monocytic THP-1 cells were differentiated into macrophages and subsequently infected with M. abscessus. After allowing for bacterial uptake, the infected macrophages were treated with various concentrations of TBAJ-5307. At different time points, the macrophages were lysed, and the intracellular bacterial load was determined by plating serial dilutions of the lysate and counting the colony-forming units (CFUs).
Zebrafish Infection Model
Zebrafish embryos were infected with fluorescently labeled M. abscessus via microinjection into the caudal vein. The infected embryos were then transferred to a multi-well plate containing water with or without TBAJ-5307. The progression of the infection and the efficacy of the treatment were monitored daily by fluorescent microscopy to visualize the bacterial burden.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of TBAJ-5307, a typical experimental workflow for assessing bactericidal activity, and the logical relationship of its synergistic effects.
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for MIC determination.
Figure 3: Synergistic effects of this compound.
References
- 1. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for (rac)-TBAJ-5307
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like (rac)-TBAJ-5307 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as potentially hazardous and follow established best practices for the disposal of research chemicals with unknown or uncertain toxicity.
Chemical and Physical Properties of TBAJ-5307
While a comprehensive hazard profile for this compound is not publicly available, the following information has been compiled from scientific literature and chemical supplier data.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₅BrN₄O₆ | [1] |
| Molecular Weight | 627.53 g/mol | [1] |
| CAS Number | 2332831-92-0 | [1] |
| Target | Bacterial F-ATP synthase | [1] |
| Pathway | Anti-infection | [1] |
| Biological Activity | Broad-spectrum anti-nontuberculous mycobacteria (NTM) inhibitor. | [2][3][4] |
Experimental Protocols: Disposal of this compound
The following protocol outlines the general procedures for the safe disposal of small quantities of novel research chemicals like this compound. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[5]
Step 1: Waste Characterization and Segregation
-
Assume Hazard: Treat this compound waste as hazardous.[6]
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown reactions.[6]
-
Segregate by Form: Keep solid and liquid waste in separate, clearly marked containers.[6]
Step 2: Container Selection and Management
-
Use Compatible Containers: Select waste containers made of materials compatible with organic compounds, such as glass or polyethylene.[6]
-
Ensure Proper Sealing: Containers must have a secure, leak-proof lid.[5]
-
Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation.[6]
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]
-
Complete Information: The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.[5]
-
The specific hazards of the waste (e.g., flammable, corrosive, toxic). If unknown, indicate "Hazards Not Fully Known".[5]
-
The date waste was first added to the container.[5]
-
The principal investigator's name and laboratory location.[5]
-
Step 4: Storage
-
Designated Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[5][6]
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.[6]
Step 5: Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department.[6]
-
Provide Documentation: Be prepared to provide the waste label and any available information about the compound.[5][6]
-
Professional Disposal: EHS will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[6]
Logical Workflow for Disposal of a Novel Research Chemical
The following diagram illustrates the decision-making process for the safe and compliant disposal of a laboratory chemical for which a specific Safety Data Sheet is not available.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. TBAJ-5307 | Non-tuberculous mycobacteria inhibitor | Probechem Biochemicals [probechem.com]
- 3. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling (rac)-TBAJ-5307
Disclaimer: No specific Safety Data Sheet (SDS) for (rac)-TBAJ-5307 was found. This guidance is based on established best practices for handling novel, potent, and biologically active research compounds. A compound-specific risk assessment should be conducted before any handling occurs.
This compound is a novel research compound with potent biological activity. As with any investigational chemical with an unknown toxicological profile, stringent safety measures are imperative to minimize exposure and ensure the well-being of laboratory personnel. The following information provides a comprehensive overview of the recommended personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and a critical line of defense in minimizing exposure to potentially hazardous research compounds. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Category | Equipment | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust, such as weighing or preparing stock solutions. |
| Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.[1] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes.[1][2] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against chemical splashes and fine particulates.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing for lower-risk activities.[1] | |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Hierarchy of Controls
To effectively manage potential hazards associated with this compound, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures to minimize risk.
Caption: Hierarchy of Controls for this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound in a manner that prioritizes safety and minimizes the risk of exposure. These protocols are designed to provide clear, actionable steps to ensure a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
